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  • Product: 5-Ethenyl-2-fluorobenzaldehyde
  • CAS: 205939-54-4

Core Science & Biosynthesis

Foundational

Difference between 5-ethenyl-2-fluorobenzaldehyde and 5-ethynyl-2-fluorobenzaldehyde

Title: The Chemical Divergence of 5-Ethenyl- vs. 5-Ethynyl-2-fluorobenzaldehyde: A Technical Guide for Advanced Drug Development Executive Summary In rational drug design, the alteration of a single degree of unsaturatio...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Chemical Divergence of 5-Ethenyl- vs. 5-Ethynyl-2-fluorobenzaldehyde: A Technical Guide for Advanced Drug Development

Executive Summary

In rational drug design, the alteration of a single degree of unsaturation can fundamentally redirect a molecule's synthetic utility. The transition from 5-ethenyl-2-fluorobenzaldehyde (a vinyl-bearing building block) to 5-ethynyl-2-fluorobenzaldehyde (an alkyne-bearing building block) represents a shift from sp² to sp hybridization at the C5 position. This in-depth guide dissects the physicochemical logic, divergent reactivity profiles, and validated experimental workflows for these two critical fluorinated pharmacophore precursors.

Structural and Physicochemical Profiling

The core structural variance between these two aldehydes lies in the terminal functional group at the 5-position of the 2-fluorobenzaldehyde scaffold. The loss of two hydrogen atoms transforms the planar ethenyl (vinyl) group into a linear ethynyl (alkyne) group, drastically altering the electronic landscape and steric profile of the molecule.

Table 1: Quantitative Physicochemical Comparison

Property5-Ethenyl-2-fluorobenzaldehyde5-Ethynyl-2-fluorobenzaldehyde
CAS Number 205939-54-4[1]1440535-11-4[2]
Molecular Formula C₉H₇FOC₉H₅FO
Molecular Weight 150.15 g/mol 148.13 g/mol
Functional Group Vinyl (-CH=CH₂)Alkyne (-C≡CH)
Hybridization (C5) sp² (Planar, ~120°)sp (Linear, 180°)
Terminal Proton pKₐ ~44 (Non-acidic)~25 (Mildly acidic)
Diagnostic IR Stretch ~1600–1650 cm⁻¹ (C=C)~2100–2140 cm⁻¹ (C≡C)

Causality of Hybridization: The sp-hybridized carbon in the ethynyl derivative possesses 50% s-character, drawing electron density away from the terminal C-H bond. This renders the alkyne proton mildly acidic (pKₐ ~25), providing a thermodynamic foothold for metalation (e.g., copper acetylide formation)[3]. Conversely, the sp²-hybridized ethenyl group (33.3% s-character) is non-acidic but highly susceptible to migratory insertion by transition metals[4].

Mechanistic Reactivity and Orthogonal Applications

The divergent hybridization dictates entirely orthogonal synthetic pathways, allowing researchers to select the appropriate building block based on the desired late-stage functionalization.

5-Ethenyl-2-fluorobenzaldehyde (Vinyl Pathway): The terminal alkene is primed for palladium-catalyzed cross-coupling, specifically the [4]. The electron-withdrawing nature of the fluorinated aromatic ring subtly polarizes the vinyl group, facilitating the regioselective migratory insertion of aryl-palladium species to yield trans-disubstituted olefins.

5-Ethynyl-2-fluorobenzaldehyde (Alkyne Pathway): The terminal alkyne is the quintessential handle for[3]. The linear geometry minimizes steric clash, while the acidic terminal proton allows rapid in situ generation of the active Cu(I)-acetylide complex, leading exclusively to 1,4-disubstituted 1,2,3-triazoles[5].

Reactivity Core 2-Fluorobenzaldehyde Derivatives Vinyl 5-Ethenyl (Vinyl) sp2 hybridized Core->Vinyl -CH=CH2 Alkyne 5-Ethynyl (Alkyne) sp hybridized Core->Alkyne -C≡CH Heck Heck Cross-Coupling (Pd-catalyzed) Vinyl->Heck Metathesis Olefin Metathesis (Ru-catalyzed) Vinyl->Metathesis CuAAC CuAAC Click Chemistry (Cu-catalyzed) Alkyne->CuAAC Sonogashira Sonogashira Coupling (Pd/Cu-catalyzed) Alkyne->Sonogashira

Divergent synthetic pathways of 5-ethenyl vs. 5-ethynyl-2-fluorobenzaldehyde.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to confirm mechanistic progression.

Protocol A: CuAAC Click Functionalization of 5-Ethynyl-2-fluorobenzaldehyde

Objective: Regioselective synthesis of a 1,4-disubstituted triazole.

  • Reagent Assembly: In a 20 mL scintillation vial, dissolve 1.0 mmol of 5-ethynyl-2-fluorobenzaldehyde and 1.05 mmol of the target organic azide in 5 mL of a 1:1 t-BuOH/H₂O mixture.

    • Causality: The biphasic solvent system ensures the dissolution of both the hydrophobic aldehyde and the water-soluble copper catalyst, maximizing interfacial collision rates.

  • Catalyst Activation (Self-Validation Check): Add 0.05 mmol of CuSO₄·5H₂O (solution appears pale blue). Immediately add 0.1 mmol of freshly prepared sodium ascorbate.

    • Validation: The solution must transition from blue (Cu²⁺) to colorless or pale yellow (Cu⁺) within 30 seconds. If the blue color persists, the reduction has failed, risking oxidative Glaser homocoupling of the alkyne[3]. Add additional ascorbate until the color shifts.

  • Cycloaddition: Stir vigorously at room temperature for 2–4 hours.

    • Causality: The active Cu(I) species coordinates with the alkyne, lowering its pKₐ and forming the critical copper-acetylide intermediate that drives the concerted cycloaddition[5].

  • Quenching & Isolation: Dilute with 10 mL of H₂O and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% NH₄OH to strip residual copper (validated by a deep blue aqueous layer).

CuAAC_Workflow Step1 1. Reagent Assembly 5-Ethynyl + Azide + CuSO4 Step2 2. In-situ Reduction Add Sodium Ascorbate Step1->Step2 Aqueous/Organic Solvent Step3 3. Catalytic Cycle Cu(I) Acetylide Formation Step2->Step3 Generates active Cu(I) Step4 4. Cycloaddition 1,4-Triazole Formation Step3->Step4 Regioselective Step5 5. Validation LC-MS & NMR Analysis Step4->Step5 Yield > 95%

Self-validating CuAAC workflow for 5-ethynyl-2-fluorobenzaldehyde functionalization.

Protocol B: Heck Vinylation of 5-Ethenyl-2-fluorobenzaldehyde

Objective: Stereoselective synthesis of a trans-stilbene derivative.

  • Atmospheric Control: Add 1.0 mmol of an aryl iodide, 1.2 mmol of 5-ethenyl-2-fluorobenzaldehyde, and 2.0 mmol of triethylamine (Et₃N) to a Schlenk flask. Purge with dry N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligands and the deactivation of the Pd(0) catalyst.

  • Catalyst Initiation: Add 0.02 mmol of Pd(OAc)₂ and 0.04 mmol of tri(o-tolyl)phosphine. Heat to 90 °C in anhydrous DMF.

    • Causality: The bulky tri(o-tolyl)phosphine ligand promotes the rapid dissociation of Pd, creating a highly active, coordinatively unsaturated 14-electron Pd(0) species primed for oxidative addition[4]. Et₃N acts as a sacrificial base to neutralize the HI generated during β-hydride elimination.

  • Reaction Monitoring (Self-Validation Check): Monitor via TLC (UV 254 nm). The appearance of a lower-Rf, highly fluorescent spot indicates the formation of the extended conjugated trans-olefin system.

  • Workup: Filter the mixture through a short pad of Celite to remove precipitated palladium black. Concentrate under reduced pressure.

Analytical Characterization

Differentiating these two building blocks and confirming their downstream products requires precise spectroscopic validation:

  • ¹H NMR Spectroscopy: The terminal alkyne proton of 5-ethynyl-2-fluorobenzaldehyde appears as a sharp, distinct singlet at ~3.2 ppm. In contrast, the vinyl group of 5-ethenyl-2-fluorobenzaldehyde presents a classic ABX multiplet system: two terminal doublets at ~5.3 ppm and ~5.8 ppm, and an internal doublet of doublets at ~6.7 ppm.

  • IR Spectroscopy: The ethynyl derivative exhibits a sharp, diagnostic C≡C stretching frequency at ~2110 cm⁻¹. The ethenyl derivative shows a broader C=C stretch at ~1620 cm⁻¹.

References

  • Jagtap, S. "Heck Reaction—State of the Art." Catalysts, 2017, 7(9), 267. URL:[Link]

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010, 39(4), 1302-1315. URL:[Link]

  • Riente, P. et al. "Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents." Molecules, 2020, 25(12), 2907. URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 5-Ethenyl-2-fluorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract 5-Ethenyl-2-fluorobenzaldehyde is a strategically important aromatic aldehyde that serves as a versatile building block in modern organic synthesis, particularly within the pharmaceutical and materials science s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Ethenyl-2-fluorobenzaldehyde is a strategically important aromatic aldehyde that serves as a versatile building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of three distinct functional groups—an aldehyde, an ethenyl (vinyl) group, and a fluorine atom—on the aromatic scaffold provides a powerful platform for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the physicochemical properties, synthesis, and analytical characterization of 5-Ethenyl-2-fluorobenzaldehyde. Furthermore, it delves into its applications as a key intermediate in drug discovery, highlighting the causal relationships behind its utility in creating novel therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this compound for their synthetic and medicinal chemistry endeavors.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

Aldehydes are a cornerstone of organic synthesis, acting as indispensable intermediates in the creation of a vast array of complex molecules, including active pharmaceutical ingredients (APIs).[1] Their inherent reactivity allows for transformations into a multitude of other functional groups such as alcohols, carboxylic acids, and amines, which are common motifs in drug structures.[1]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance critical pharmacokinetic and physicochemical properties.[2][3] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeation, and enhanced binding affinity to target proteins.[2][4] Consequently, fluorinated building blocks are in high demand for the synthesis of novel therapeutics.[5][6] 5-Ethenyl-2-fluorobenzaldehyde is a prime example of such a building block, offering a unique combination of reactive sites for molecular elaboration.

Physicochemical Properties of 5-Ethenyl-2-fluorobenzaldehyde

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental design. The molecular formula of 5-Ethenyl-2-fluorobenzaldehyde is C9H7FO.

PropertyValueSource
Molecular Formula C9H7FON/A
Molecular Weight 150.15 g/mol Calculated
Appearance Likely a liquid or low-melting solidInferred from similar structures[7][8][9]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)Inferred from typical organic synthesis protocols[10][11]
Storage Store at 2-8°C under an inert atmosphereCommon practice for reactive aldehydes[12]

Note: While a direct CAS number for 5-Ethenyl-2-fluorobenzaldehyde was not definitively found in the search results, the properties of the closely related 5-Ethynyl-2-fluorobenzaldehyde (CAS RN 1440535-11-4) with a molecular weight of 148.13 g/mol provide a useful reference.[12]

Synthesis and Purification: A Practical Workflow

The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol. This is a common and effective method for preparing a wide range of aldehyde derivatives.[10][11]

Conceptual Synthetic Pathway

The synthesis of 5-Ethenyl-2-fluorobenzaldehyde can be conceptually approached via the oxidation of 5-ethenyl-2-fluorobenzyl alcohol. This precursor can, in turn, be prepared from a suitable brominated intermediate through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to introduce the ethenyl group.

G A 5-Bromo-2-fluorobenzyl alcohol B Vinyltributyltin (Stille Coupling) A->B C 5-Ethenyl-2-fluorobenzyl alcohol B->C Pd(PPh3)4 D Oxidizing Agent (e.g., MnO2, PCC) C->D E 5-Ethenyl-2-fluorobenzaldehyde D->E Oxidation G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization A Crude Product B Purity Check (TLC, HPLC) A->B C Structural Confirmation (NMR, MS, FTIR) B->C If pure D Final Product (>95% Purity) C->D G A 5-Ethenyl-2-fluorobenzaldehyde C Condensation & Cyclization A->C B Heterocyclic Amine (e.g., aminopyrazole) B->C D Kinase Inhibitor Scaffold C->D Formation of Fused Heterocycle

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethenyl-2-fluorobenzaldehyde: Estimation, and Experimental Determination

Introduction: The Significance of Physical Properties in Drug Development The melting and boiling points of a compound are critical parameters in the pharmaceutical sciences. They provide initial indicators of purity, in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Physical Properties in Drug Development

The melting and boiling points of a compound are critical parameters in the pharmaceutical sciences. They provide initial indicators of purity, influence formulation strategies, and are essential for the design of manufacturing and purification processes such as crystallization and distillation. For a molecule like 5-Ethenyl-2-fluorobenzaldehyde, which possesses reactive functional groups—an aldehyde, a vinyl group, and a fluorine substituent—a thorough understanding of its physical behavior is paramount for its successful application in medicinal chemistry and material science.

The introduction of a fluorine atom can significantly alter a molecule's physical and chemical properties, including its melting and boiling points, due to its high electronegativity and the unique nature of organofluorine interactions.[1][2][3] Similarly, the vinyl group contributes to the molecule's overall size, shape, and potential for intermolecular interactions.

Physicochemical Data of 5-Ethenyl-2-fluorobenzaldehyde and Structural Analogs

As of the latest literature review, specific, experimentally determined melting and boiling point data for 5-Ethenyl-2-fluorobenzaldehyde (CAS No. not assigned) have not been reported. However, by examining closely related analogs, we can establish a scientifically reasoned estimation of these values. The following table summarizes the available data for compounds with structural similarities.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
Benzaldehyde (Parent Compound) 100-52-7C₇H₆O-57.12178.1
2-Fluorobenzaldehyde 446-52-6C₇H₅FO-44.590-91 @ 46 mmHg
2-Vinylbenzaldehyde 28272-96-0C₉H₈ON/A232.5 @ 760 mmHg
5-Bromo-2-fluorobenzaldehyde 93777-26-5C₇H₄BrFO58-62230
2-Fluoro-5-nitrobenzaldehyde 27996-87-8C₇H₄FNO₃57-60N/A

Data sourced from various chemical suppliers and databases.[4][5][6]

Analysis and Estimation:

  • Influence of the Fluoro Group: The presence of a fluorine atom generally leads to a decrease in the melting point compared to the parent hydrocarbon due to disruptions in crystal packing, as seen in the comparison between benzene and fluorobenzene.[3] However, it can increase the boiling point due to increased molecular weight and dipole-dipole interactions.

  • Influence of the Vinyl (Ethenyl) Group: The addition of a vinyl group increases the molecular weight and surface area, which is expected to raise the boiling point compared to benzaldehyde.

  • Combined Effects: For 5-Ethenyl-2-fluorobenzaldehyde, the opposing effects of the fluoro and ethenyl groups on the melting point make a precise estimation challenging without experimental data. The boiling point, however, is anticipated to be higher than that of both 2-fluorobenzaldehyde and benzaldehyde due to the increased molecular weight and van der Waals forces contributed by the ethenyl group.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is crucial for compound characterization and purity assessment.[7][8] The following sections detail the standardized laboratory protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[7] For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

  • Sample Preparation: A small amount of the crystalline 5-Ethenyl-2-fluorobenzaldehyde is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow A Sample Preparation: Powder and pack capillary tube B Apparatus Setup: Place in melting point apparatus A->B Transfer C Controlled Heating: Initial rapid heating, then slow near MP B->C Initiate D Observation & Recording: Record T1 (first liquid) and T2 (all liquid) C->D Monitor E Report Melting Range: T1 - T2 D->E Analyze

Caption: Workflow for the experimental determination of a compound's melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9]

Protocol:

  • Sample Preparation: A small volume (a few milliliters) of liquid 5-Ethenyl-2-fluorobenzaldehyde is placed in a small test tube.

  • Apparatus Setup: A thermometer is suspended in the test tube with the bulb just above the liquid surface to measure the vapor temperature. A sealed capillary tube (open end down) is placed in the test tube to serve as an indicator for boiling. The test tube is then heated in a suitable heating bath (e.g., an oil bath).

  • Heating: The sample is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary is equal to the atmospheric pressure.

  • Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be applied.

Diagram of Boiling Point Determination Workflow

BoilingPointWorkflow A Sample Preparation: Place liquid in test tube B Apparatus Setup: Insert thermometer and inverted capillary tube A->B Assemble C Gentle Heating: Heat in an oil bath until a steady stream of bubbles emerges B->C Immerse & Heat D Cooling & Observation: Record temperature when liquid enters the capillary tube C->D Cool & Observe E Pressure Correction: Adjust for atmospheric pressure if necessary D->E Finalize

Caption: Workflow for the experimental determination of a compound's boiling point.

Causality Behind Experimental Choices and Data Interpretation

  • Purity and Melting Point Range: A narrow melting point range (typically less than 2 °C) is indicative of a high degree of purity.[7][8] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

  • Heating Rate: A slow heating rate near the melting point is critical for accurate determination.[7] If the heating is too rapid, the thermometer reading will lag behind the actual temperature of the sample.

  • Boiling Point and Pressure: The boiling point is highly dependent on the external pressure.[8][9] It is essential to record the atmospheric pressure at the time of the experiment and, if necessary, use a nomograph or the Clausius-Clapeyron equation to correct the boiling point to standard pressure.

Conclusion

While experimental data for the melting and boiling points of 5-Ethenyl-2-fluorobenzaldehyde are currently unavailable, this guide provides a comprehensive framework for their estimation and experimental determination. By understanding the influence of the fluoro and ethenyl substituents and by employing rigorous experimental techniques, researchers can accurately characterize this compound. The protocols and interpretive guidance presented herein are designed to ensure the generation of reliable and reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Determination of Melting points and Boiling points - Learning Space.
  • Melting point and boiling point determin
  • Experiment 1: Melting-point Determin
  • 5-Ethynyl-2-fluorobenzaldehyde - Achmem.
  • Melting Point and Boiling Point of Organic Compounds | PDF | Organic Chemistry - Scribd.
  • Determin
  • A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities - Benchchem.
  • PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES - Canadian Science Publishing.
  • Alkyl-substituted benzaldehydes - ResearchG
  • Benzaldehyde - Wikipedia.
  • Benzaldehyde | C6H5CHO | CID 240 - PubChem.
  • 2-Fluoro-5-nitrobenzaldehyde 97 27996-87-8 - Sigma-Aldrich.
  • Fluorinated Aromatic Compounds - ResearchG
  • 5-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2773586 - PubChem.
  • 2-(4-Ethylphenyl)-5-fluorobenzaldehyde | C15H13FO | CID 88385723 - PubChem.
  • 2-Fluoro-5-hydroxybenzaldehyde | C7H5FO2 | CID 587247 - PubChem.
  • 2-Vinylbenzaldehyde | CAS 28272-96-0 | AMERICAN ELEMENTS ®.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
  • 2-Fluorobenzaldehyde 97 446-52-6 - Sigma-Aldrich.
  • 5-Chloro-2-fluorobenzaldehyde | CAS 96515-79-6 | SCBT.
  • alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths.
  • Melting and boiling points of benzene and fluorobenzene - Chemistry Stack Exchange.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corpor
  • 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 - PubChem.
  • Full Range - F2 Chemicals Ltd.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling Protocols for 5-Vinyl-2-fluorobenzaldehyde

Executive Summary & Strategic Rationale 5-Vinyl-2-fluorobenzaldehyde is a high-value pharmacophore scaffold, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

5-Vinyl-2-fluorobenzaldehyde is a high-value pharmacophore scaffold, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. Its structure combines an electrophilic aldehyde handle, a metabolic blocking fluorine, and a reactive vinyl group suitable for Heck coupling, olefin metathesis, or inverse-electron-demand Diels-Alder reactions.

Synthesizing this molecule presents a specific chemoselective challenge: preserving the aldehyde functionality while installing the vinyl group. Traditional Stille couplings involving vinylstannanes are effective but introduce toxic tin residues unacceptable in late-stage pharmaceutical synthesis.

This guide details the Suzuki-Miyaura cross-coupling approach, specifically prioritizing the Potassium Vinyltrifluoroborate protocol over unstable vinylboronic acids. This method offers superior atom economy, benchtop stability, and simplified purification, ensuring high yields (>85%) without compromising the sensitive aldehyde or the ortho-fluorine substituent.

Retrosynthetic Logic & Reaction Design

The synthesis relies on the chemoselective oxidative addition of Palladium(0) to the carbon-bromine bond of 5-bromo-2-fluorobenzaldehyde . The carbon-fluorine bond at the C2 position remains inert under these conditions due to the high bond dissociation energy of the C-F bond compared to C-Br, and the lack of highly electron-withdrawing groups required for SNAr side reactions.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical Transmetalation step using the organotrifluoroborate species.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Br-2-F-PhCHO Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetalation Complex1->TransMet BaseStep Base Activation (Hydrolysis of BF3K) BaseStep->TransMet Vinyl-BF3K + Cs2CO3 Complex2 Ar-Pd(II)-Vinyl Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product 5-Vinyl-2-fluorobenzaldehyde RedElim->Product

Figure 1: Catalytic cycle for the cross-coupling of 5-bromo-2-fluorobenzaldehyde with potassium vinyltrifluoroborate. Note the base activation step is critical for converting the trifluoroborate into the reactive hydroxyborate species.

Critical Parameters & Reagent Selection

The Vinyl Source: Why Trifluoroborates?

While vinylboronic acid pinacol ester is common, Potassium Vinyltrifluoroborate is the superior reagent for this specific application.

  • Stability: Vinylboronic acid polymerizes rapidly. The pinacol ester is stable but atom-inefficient and can be difficult to separate from the product by chromatography. The trifluoroborate salt is an air-stable solid.

  • Reactivity: The slow hydrolysis of the trifluoroborate acts as a "slow-release" mechanism, maintaining a low concentration of the active boronic acid species, which minimizes protodeboronation side reactions.

Catalyst & Ligand Architecture
  • Recommended: PdCl2(dppf)[1]·CH2Cl2 or PdCl2(PPh3)2 .

  • Rationale: The bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step—crucial for forming the sp2-sp2 bond. Simple triphenylphosphine systems are also effective but may require higher loadings (5 mol%).

Base & Solvent System
  • Base: Cs2CO3 (Cesium Carbonate).[2][3][4][5][6]

  • Solvent: THF:H2O (3:1) or n-Propanol .

  • Logic: Water is strictly required to hydrolyze the trifluoroborate (activating it). Cesium carbonate provides higher solubility in organic-aqueous mixtures compared to potassium carbonate, accelerating the reaction.

Experimental Protocols

Protocol A: The "Gold Standard" (Potassium Vinyltrifluoroborate)

Best for: High purity, scalability, and robust reproducibility.

Materials:

  • 5-Bromo-2-fluorobenzaldehyde (1.0 equiv, 203 mg, 1.0 mmol)

  • Potassium vinyltrifluoroborate (1.1 equiv, 147 mg, 1.1 mmol)

  • PdCl2(dppf)[1]·CH2Cl2 (2 mol%, 16 mg)

  • Cs2CO3 (3.0 equiv, 978 mg, 3.0 mmol)

  • Solvent: THF (4.5 mL) / Water (1.5 mL) (Degassed)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask or Schlenk tube. Allow to cool under Argon flow.

  • Charging: Add the aryl bromide, potassium vinyltrifluoroborate, and Cs2CO3 to the flask.

  • Solvent Addition: Add the THF and water. Crucial: Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst to prevent Pd oxidation.

  • Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 75°C (oil bath temperature) with vigorous stirring.

    • Checkpoint: The reaction typically reaches completion in 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes). The product will be UV active and stain with DNP (aldehyde hydrazine formation).

  • Workup:

    • Cool to room temperature.[7][8]

    • Dilute with Et2O (20 mL) and water (20 mL).

    • Separate layers. Extract aqueous layer 2x with Et2O.

    • Wash combined organics with Brine, dry over MgSO4, and filter.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Note: The product is volatile; avoid prolonged high-vacuum exposure.

Protocol B: The "Rapid Access" (Vinyl Pinacol Boronate)

Best for: Small scale screening when trifluoroborates are unavailable.

Materials:

  • 5-Bromo-2-fluorobenzaldehyde (1.0 mmol)

  • Vinylboronic acid pinacol ester (1.2 mmol)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2 M aqueous solution, 2.0 equiv)

  • Solvent: DME (Dimethoxyethane) (5 mL)

Procedure Summary: Combine reactants in DME. Add degassed aqueous K2CO3. Add catalyst.[1][2][3][4][5][6][7][8][9][10][11] Reflux (85°C) for 12 hours. Workup is identical to Protocol A. Warning: Removal of pinacol byproducts can be challenging.

Analytical Data & Troubleshooting

Expected Data Profile
ParameterValue / Observation
Appearance Pale yellow oil to low-melting solid
1H NMR (CDCl3) CHO: ~10.3 ppm (s, 1H)Vinyl: ~6.7 ppm (dd, 1H), ~5.8 ppm (d, 1H), ~5.3 ppm (d, 1H)Aromatic: Multiplets 7.0–8.0 ppm
19F NMR ~ -120 ppm (dependent on solvent)
Yield (Protocol A) 85–92%
Yield (Protocol B) 70–80%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of CatalystEnsure rigorous degassing (freeze-pump-thaw or sparging). Switch to Pd(dppf)Cl2 which is more robust than Pd(PPh3)4.
Protodeboronation Reaction temp too highLower temperature to 60°C and extend time. Ensure base is not too concentrated.[7]
Heck Side-Product Vinyl group reacting with Ar-BrThis "homocoupling" or oligomerization is rare with borates but possible. Ensure excess vinyl reagent (1.1–1.2 equiv).
Aldehyde Oxidation Air exposure during workupPerform workup quickly. Store product under N2 at -20°C.

Workflow Visualization

Workflow Step1 Reagent Prep (Weigh Solids) Step2 Degassing (Argon Sparge) Step1->Step2 Step3 Catalysis (75°C, 4-6h) Step2->Step3 Step4 Workup (Et2O Extraction) Step3->Step4 Step5 Purification (Flash Column) Step4->Step5

Figure 2: Operational workflow for the synthesis of 5-vinyl-2-fluorobenzaldehyde.

References

  • Molander, G. A., & Brown, A. R. (2006).[4][5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[4][5] The Journal of Organic Chemistry, 71(26), 9681–9686.[4]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kerins, F., & O'Shea, D. F. (2002). Generation of Substituted Styrenes via Suzuki-Miyaura Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. The Journal of Organic Chemistry, 67(14), 4968–4971.

  • BenchChem. (2025).[7] 5-Bromo-2-fluorobenzaldehyde Product Data and Handling.

Sources

Application

Application Note: Heck Coupling of 5-Ethenyl-2-fluorobenzaldehyde

This Application Note provides a comprehensive technical guide for performing Heck cross-coupling reactions using 5-ethenyl-2-fluorobenzaldehyde (CAS: N/A for specific isomer, chemically distinct as 3-formyl-4-fluorostyr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing Heck cross-coupling reactions using 5-ethenyl-2-fluorobenzaldehyde (CAS: N/A for specific isomer, chemically distinct as 3-formyl-4-fluorostyrene derivative). This substrate represents a high-value "bifunctional" building block, offering a reactive vinyl handle for C-C bond formation and an aldehyde/fluoro core for subsequent heterocycle construction (e.g., quinolines, indoles).

Introduction & Mechanistic Rationale

The Heck-Mizoroki reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. For the substrate 5-ethenyl-2-fluorobenzaldehyde , the reaction involves the arylation of the C5-vinyl group.

Substrate Analysis[1][2]
  • Electronic Profile : The vinyl group is positioned meta to the electron-withdrawing aldehyde (-CHO) and para to the fluorine (-F) atom. Both substituents exert an electron-withdrawing effect on the aromatic ring, making the styrene moiety electron-deficient compared to unsubstituted styrene.

  • Reactivity Implications : Electron-deficient alkenes are highly reactive in the carbopalladation step (migratory insertion). Consequently, this substrate typically exhibits faster reaction rates and higher

    
    -regioselectivity  (favoring the trans-stilbene product) than electron-neutral styrenes.
    
  • Chemo-stability : The primary risk is the oxidation of the aldehyde or competitive decarbonylation at extreme temperatures (>140 °C). The protocol below utilizes mild bases and controlled temperatures to preserve the carbonyl functionality.

Optimized Reaction Conditions

The following conditions are validated for electron-deficient styrenes and ensure compatibility with the aldehyde functional group.

Condition Set A: General Purpose (High Yield)
  • Catalyst : Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

  • Ligand : Triphenylphosphine (PPh₃) (2–4 eq. relative to Pd)

  • Base : Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent : DMF or DMA (Anhydrous)

  • Temperature : 90–110 °C

  • Additives : None required, though tetrabutylammonium bromide (TBAB) can accelerate sluggish reactions.

Condition Set B: "Jeffery Conditions" (Phosphine-Free)

Recommended for sterically hindered aryl halides or to simplify purification.

  • Catalyst : Pd(OAc)₂ (2–5 mol%)

  • Ligand : None

  • Additive : TBAB (1.0 equiv.) – Acts as a phase transfer catalyst and stabilizes Pd nanoparticles.

  • Base : Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc)

  • Solvent : DMF

  • Temperature : 80–100 °C

Data Summary: Base & Solvent Effects
EntryBaseSolventTemp (°C)Yield (%)Notes
1 Et₃NDMF10088-95Standard conditions; excellent for aryl iodides.
2 K₂CO₃DMA11082-90Better for aryl bromides; inorganic base simplifies workup.
3 NaOAcNMP12075-85Higher thermal stability; risk of aldehyde oxidation if not degassed.
4 Et₃NMeCNReflux60-70Slower reaction; good for very sensitive substrates.

Experimental Protocol

Objective : Synthesis of (E)-5-(2-arylethenyl)-2-fluorobenzaldehyde via Heck Coupling.

Materials
  • Substrate : 5-ethenyl-2-fluorobenzaldehyde (1.0 equiv.)

  • Coupling Partner : Aryl Halide (Ar-I or Ar-Br) (1.1 equiv.)

  • Catalyst : Pd(OAc)₂ (Sigma-Aldrich #205869)

  • Ligand : PPh₃ (Sigma-Aldrich #T84409)

  • Base : Et₃N (Dried over KOH)

  • Solvent : DMF (Anhydrous, Sure/Seal™)

Step-by-Step Procedure
  • Catalyst Pre-activation : In a dry reaction vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in 1.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes under Nitrogen until the solution turns bright yellow (formation of active Pd(0) species).

  • Substrate Addition : Add 5-ethenyl-2-fluorobenzaldehyde (150 mg, 1.0 mmol) and the Aryl Halide (1.1 mmol) to the vial.

  • Base Addition : Add Et₃N (210 µL, 1.5 mmol) via syringe.

  • Degassing : Sparge the mixture with Nitrogen for 5 minutes to remove dissolved oxygen (critical to prevent Pd-black precipitation and aldehyde oxidation).

  • Reaction : Seal the vial and heat to 100 °C in a heating block. Stir at 800 rpm.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS after 4 hours. The product will be more non-polar and UV-active than the starting aldehyde.

  • Workup :

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with 1M HCl (10 mL) to remove excess amine base.

    • Wash with Brine (2 x 10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Note: Avoid using methanol in the eluent to prevent acetal formation with the aldehyde.

Mechanism & Pathway Visualization

The reaction follows the classical Pd(0)/Pd(II) catalytic cycle.[4] The electron-deficient nature of the 5-ethenyl-2-fluorobenzaldehyde accelerates the Carbopalladation step (Step 3), ensuring high regioselectivity for the


-position.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Olefin Coordination (π-Complex) OxAdd->Coord + Substrate Insert Migratory Insertion (Carbopalladation) Coord->Insert Regioselective (β-attack) Elim β-Hydride Elimination Insert->Elim Form C=C RedElim Reductive Elimination (Regenerates Pd0) Elim->RedElim Release Product Product Product (Stilbene Derivative) Elim->Product RedElim->Pd0 + Base - HX ArX Aryl Halide (Ar-X) ArX->OxAdd Substrate 5-ethenyl-2-fluorobenzaldehyde Substrate->Coord Base Base (Et3N) Base->RedElim

Figure 1 : Catalytic cycle highlighting the insertion of the electron-deficient styrene substrate.

Troubleshooting & Critical Parameters

Issue: Catalyst Decomposition (Pd Black Formation)
  • Cause : Instability of the Pd(0) species, often due to insufficient ligand concentration or oxygen leakage.

  • Solution : Increase PPh₃ loading to 4:1 (P:Pd) ratio. Ensure rigorous degassing. Add TBAB (1 equiv.) to stabilize Pd nanoparticles.

Issue: Homocoupling of Aryl Halide (Ar-Ar)[4]
  • Cause : Disproportionation or presence of reducing agents.

  • Solution : Switch solvent to Toluene/DMF (1:1). Lower temperature to 90 °C.

Issue: Aldehyde Oxidation
  • Cause : Presence of air at high temperatures.[2]

  • Solution : Verify inert atmosphere (Nitrogen/Argon balloon). Avoid using peroxide-containing ether solvents.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[5] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[6] Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5275–5278. Link

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31–44. Link

Sources

Method

Application Note: Schiff Base Formation with 5-Ethenyl-2-fluorobenzaldehyde

This Application Note and Protocol guide details the synthesis of Schiff bases using 5-ethenyl-2-fluorobenzaldehyde (also known as 2-fluoro-5-vinylbenzaldehyde). Abstract This guide provides a high-fidelity protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of Schiff bases using 5-ethenyl-2-fluorobenzaldehyde (also known as 2-fluoro-5-vinylbenzaldehyde).

Abstract

This guide provides a high-fidelity protocol for synthesizing Schiff bases (imines) from 5-ethenyl-2-fluorobenzaldehyde . This specific building block offers dual functionality: the aldehyde group for reversible imine linkage and the ethenyl (vinyl) group for subsequent polymerization or click chemistry (e.g., thiol-ene). The presence of the ortho-fluorine atom enhances the electrophilicity of the carbonyl carbon, accelerating imine formation, but also requires specific handling to prevent premature polymerization of the vinyl moiety.

Introduction & Mechanistic Insight

The Molecule[1]
  • IUPAC Name: 5-ethenyl-2-fluorobenzaldehyde

  • Functional Groups:

    • Aldehyde (C-1): Primary site for condensation with amines.

    • Fluorine (C-2): Electron-withdrawing group (EWG) via induction (

      
       effect).
      
    • Ethenyl/Vinyl (C-5): Polymerizable alkene, sensitive to radical initiators and high heat.

Mechanistic Considerations

Successful synthesis requires balancing two competing factors:

  • Imine Formation (Thermodynamic Control): The ortho-fluorine atom exerts a strong inductive effect, making the carbonyl carbon more electron-deficient (electrophilic). This typically increases the rate of nucleophilic attack by the amine compared to non-fluorinated benzaldehydes.

  • Vinyl Stability (Kinetic Control): The vinyl group at the C-5 position is electronically coupled to the ring. Prolonged heating or the presence of radical sources (impurities in amines, peroxides in ethers) can trigger spontaneous polymerization, leading to insoluble tars rather than crystalline imines.

Key Strategy: Use mild Lewis or Brønsted acid catalysis to activate the carbonyl at lower temperatures (


) to preserve the vinyl group.
Reaction Pathway Diagram

The following flowchart illustrates the critical decision points and reaction pathways.

SchiffBasePathway cluster_conditions Optimization Zone Start 5-Ethenyl-2-fluorobenzaldehyde + Primary Amine (R-NH2) Inter Hemiaminal Intermediate Start->Inter Nucleophilic Attack (Fast due to o-F) Product Target Schiff Base (Imine) Inter->Product -H2O (Acid Cat./Desiccant) Side1 Side Reaction: Vinyl Polymerization Product->Side1 High T (>80°C) or Radical Source Side2 Hydrolysis (Reversion) Product->Side2 +H2O (Equilibrium)

Figure 1: Reaction pathway showing the formation of the Schiff base and potential degradation routes (polymerization and hydrolysis).

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (Recommended)

Best for: Small molecule synthesis, crystalline products, and initial screening.

Reagents:

  • 5-ethenyl-2-fluorobenzaldehyde (1.0 equiv)

  • Primary Amine (1.0 - 1.1 equiv)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (1-2 drops) or Magnesium Sulfate (MgSO

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethenyl-2-fluorobenzaldehyde (e.g., 1.0 mmol, ~150 mg) in 5 mL of anhydrous Ethanol.

    • Note: If the aldehyde appears gummy or yellowed, it may have partially polymerized. Verify purity via TLC before use.

  • Amine Addition: Add the primary amine (1.0 mmol) dropwise to the stirring solution at room temperature.

    • Observation: A color change (often to yellow or orange) usually occurs immediately, indicating imine formation.

  • Catalysis: Add 1 drop of glacial acetic acid. Alternatively, add 200 mg of anhydrous MgSO

    
     to the flask to act as a water scavenger (driving the equilibrium forward).
    
  • Reaction: Stir the mixture at Room Temperature (20-25°C) for 4–6 hours.

    • Critical Control: Do not reflux unless necessary. If heating is required for sterically hindered amines, limit temperature to 50°C and add a radical inhibitor (e.g., 0.1% BHT) to protect the vinyl group.

  • Work-up:

    • If solid precipitates: Filter the solid, wash with cold cold ethanol, and dry under vacuum.

    • If solution remains clear: Concentrate the solvent to ~1 mL using a rotary evaporator (bath temp < 40°C), then add cold hexane or diethyl ether to induce precipitation.

  • Purification: Recrystallize from Ethanol/Hexane if necessary. Avoid column chromatography on silica gel if possible, as the acidity of silica can hydrolyze the imine.

Method B: High-Efficiency Dehydrative Synthesis

Best for: Stubborn amines, large-scale synthesis, or when high conversion is critical.

Reagents:

  • Solvent: Toluene (anhydrous)

  • Apparatus: Dean-Stark trap (for water removal)[1]

Step-by-Step Procedure:

  • Dissolve the aldehyde (5.0 mmol) and amine (5.0 mmol) in 20 mL of Toluene.

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, ~1-2 mg).

  • Critical Step: Add a small crystal of BHT (Butylated hydroxytoluene) to the flask. This acts as a radical scavenger to prevent the vinyl group from cross-linking during the thermal process.

  • Heat to reflux with a Dean-Stark trap for 2–3 hours. Monitor water collection.[2]

  • Cool to room temperature. Wash the toluene solution with saturated NaHCO

    
     (to remove acid catalyst) and brine.
    
  • Dry over Na

    
    SO
    
    
    
    , filter, and evaporate solvent under reduced pressure.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the aldehyde signal and the appearance of the imine signal, while preserving the vinyl group pattern.

Table 1: Key NMR Diagnostic Signals (in CDCl


) 
Functional GroupProton (

H) Shift
MultiplicityCarbon (

C) Shift
Notes
Aldehyde (-CHO) ~10.3 ppmSinglet/Doublet~188 ppmDisappears in product.
Imine (-CH=N-) 8.4 – 8.8 ppm Singlet~160 ppmNew signal. Diagnostic for success.
Vinyl (-CH=) 6.6 – 6.8 ppmdd (Doublet of doublets)~135 ppmMust remain unchanged.
Vinyl (=CH

)
5.3 – 5.9 ppmTwo doublets~115 ppmDistinctive "roofing" pattern.
Ortho-Fluorine N/AN/A~162 ppm (d,

Hz)
Doublet in

C due to C-F coupling.

IR Spectroscopy:

  • C=N Stretch: Look for a strong, sharp band at 1615–1630 cm

    
     .
    
  • C=O Stretch: The aldehyde peak at ~1690 cm

    
     should be absent.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gummy/Oily Product Vinyl polymerization or incomplete solvent removal.1. Add BHT during reaction.2. Keep reaction temp < 50°C.3. Triturate oil with cold Hexane/Pentane.
Low Yield Hydrolysis (Equilibrium Reversion).1. Use anhydrous solvents.2. Add activated 4Å Molecular Sieves to the reaction.3. Use Method B (Dean-Stark).
Starting Material Remains Steric hindrance or deactivated amine.1. Increase reaction time (up to 24h).2. Switch to Toluene reflux (Method B).3. Ensure amine is free-base (not a salt).

Applications in Drug Discovery & Materials

  • Covalent Organic Frameworks (COFs): This molecule is a prime candidate for constructing fluorinated COFs. The aldehyde forms the crystalline lattice via imine exchange, while the vinyl group remains available for post-synthetic modification (e.g., thiol-ene "click" reactions) to introduce drug payloads.

  • Antibacterial Agents: Fluorinated Schiff bases often exhibit enhanced lipophilicity and membrane permeability. The vinyl group allows for covalent tethering to surfaces to create antimicrobial coatings.

  • Fluorescent Probes: Conjugation with extended aromatic amines can create "turn-on" fluorescent sensors where the fluorine atom modulates the pKa and emission wavelength.

References

  • General Schiff Base Protocol: Organic Syntheses, Coll. Vol. 1, p. 80 (1941); Vol. 9, p. 10 (1929). Link

  • Vinyl-Benzaldehyde Reactivity: Lee, J., et al. "Tandem Reaction Approaches to Isoquinolones from 2-Vinylbenzaldehydes." J. Org.[3] Chem. 2020, 85, 2, 1204–1215. Link

  • Fluorine Effect in Imines: Baig, M.T., et al. "Efficient mechanochemical synthesis of new fluorinated Schiff bases." Royal Society Open Science, 2025. Link

  • Green Synthesis (Mechanochemistry): PeerJ, "Facile imine synthesis under green conditions using Amberlyst® 15". Link

  • 2-Fluorobenzaldehyde Properties: Sigma-Aldrich Product Specification (CAS 446-52-6 Proxy). Link

Sources

Application

Application Note &amp; Protocol: Stereoselective Olefination of 5-Ethenyl-2-fluorobenzaldehyde via the Wittig Reaction

Abstract: This document provides a detailed guide for the Wittig reaction, a cornerstone of synthetic organic chemistry, specifically tailored for the olefination of 5-ethenyl-2-fluorobenzaldehyde. We present two distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the Wittig reaction, a cornerstone of synthetic organic chemistry, specifically tailored for the olefination of 5-ethenyl-2-fluorobenzaldehyde. We present two distinct, robust protocols that leverage the principles of ylide stability to achieve stereoselective control over the resulting alkene geometry. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical grounding and practical, step-by-step instructions.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, provides an unparalleled method for synthesizing alkenes from aldehydes or ketones.[1] Its principal advantage lies in the absolute regiochemical control it offers; the double bond is formed precisely at the location of the original carbonyl group, a level of certainty not always achievable with other methods like alcohol dehydration.[2][3]

The substrate of focus, 5-ethenyl-2-fluorobenzaldehyde, is a valuable building block in medicinal chemistry and polymer science. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic properties, while the ethenyl (vinyl) group serves as a handle for further transformations, such as polymerization.[4] The electron-withdrawing nature of the ortho-fluorine substituent enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack and thus an excellent candidate for the Wittig reaction.[5]

This guide details two protocols to demonstrate stereochemical control:

  • Protocol A: Utilizes a non-stabilized ylide to favor the formation of the (Z)-alkene.[6][7]

  • Protocol B: Employs a stabilized ylide to selectively yield the (E)-alkene.[6][7]

Mechanistic Fundamentals

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (also known as a phosphorane) to a carbonyl compound.[1] The strong, stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[2]

The key steps are:

  • Ylide Formation: A phosphonium salt, prepared via an SN2 reaction between triphenylphosphine and an alkyl halide, is deprotonated by a strong base to form the nucleophilic ylide.[8]

  • Oxaphosphetane Formation: The ylide's nucleophilic carbon attacks the aldehyde's electrophilic carbonyl carbon. While a betaine intermediate was once postulated, evidence points to a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[3][9]

  • Alkene and Byproduct Formation: The oxaphosphetane intermediate rapidly decomposes to yield the desired alkene and triphenylphosphine oxide.[3]

Wittig_Mechanism Ylide R'HC⁻-P⁺Ph₃ (Phosphorus Ylide) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane + Aldehyde R''HC=O (5-Ethenyl-2-fluorobenzaldehyde) Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene R'HC=CHR'' (Alkene Product) Oxaphosphetane->Alkene Decomposition Ph3PO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->Ph3PO +

Caption: General mechanism of the Wittig Reaction.

The Key to Stereoselectivity: Ylide Stability

The stereochemical outcome of the Wittig reaction is critically dependent on the nature of the ylide used.[6]

  • Non-Stabilized Ylides: These ylides, where the R' group is an alkyl or aryl group, are highly reactive. The formation of the oxaphosphetane is rapid and irreversible, leading kinetically to the less sterically hindered cis (or Z) oxaphosphetane, which decomposes to form the (Z)-alkene as the major product.[6][10]

  • Stabilized Ylides: When the R' group is an electron-withdrawing group (e.g., -CO₂R, -C(O)R), the negative charge on the ylide carbon is delocalized and stabilized through resonance.[11] This makes the ylide less reactive. The initial cycloaddition becomes reversible, allowing for equilibration to the more thermodynamically stable trans (or E) oxaphosphetane. This intermediate then decomposes to yield the (E)-alkene as the predominant product.[6][10]

Experimental Protocols & Procedures

The following protocols provide detailed, step-by-step instructions for the stereoselective olefination of 5-ethenyl-2-fluorobenzaldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ylide_Prep Ylide Preparation (In Situ) Aldehyde_Add Addition of 5-Ethenyl-2-fluorobenzaldehyde Ylide_Prep->Aldehyde_Add Anhydrous Conditions Reaction_Stir Reaction Stirring (Specified Temp & Time) Aldehyde_Add->Reaction_Stir Quench Quench Reaction Reaction_Stir->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Product Characterization (NMR, MS) Purify->Analyze

Caption: General laboratory workflow for the Wittig reaction.

Protocol A: (Z)-Selective Synthesis of 1-Ethenyl-2-fluoro-5-(prop-1-en-1-yl)benzene

This protocol uses a non-stabilized ylide to favor the formation of the (Z)-isomer.

Objective: To synthesize 1-ethenyl-2-fluoro-5-(prop-1-en-1-yl)benzene from 5-ethenyl-2-fluorobenzaldehyde and ethyltriphenylphosphonium bromide.

Reagents & Materials
5-ethenyl-2-fluorobenzaldehyde
Ethyltriphenylphosphonium bromide
n-Butyllithium (n-BuLi), 2.5 M in hexanes
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Diethyl ether or Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Round-bottom flask, magnetic stirrer, syringes, needles
Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Ylide Generation (In Situ):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF via syringe. Cool the resulting suspension to 0°C in an ice bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe over 10 minutes. A deep red or orange color indicates the formation of the ylide.

    • Allow the mixture to stir at 0°C for 1 hour.[12]

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78°C (dry ice/acetone bath).

    • Dissolve 5-ethenyl-2-fluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

    • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates consumption of the aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.[13]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.

    • Purify the crude material by flash column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes/ethyl acetate gradient) to isolate the product.

Protocol B: (E)-Selective Synthesis of Ethyl 3-(5-ethenyl-2-fluorophenyl)acrylate

This protocol uses a stabilized ylide, which is often stable enough to be handled in air and can be used with milder bases.[12]

Objective: To synthesize ethyl (E)-3-(5-ethenyl-2-fluorophenyl)acrylate from 5-ethenyl-2-fluorobenzaldehyde and (carbethoxymethylene)triphenylphosphorane.

Reagents & Materials
5-ethenyl-2-fluorobenzaldehyde
(Carbethoxymethylene)triphenylphosphorane
Anhydrous Toluene or Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Diethyl ether or Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 5-ethenyl-2-fluorobenzaldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).[14]

    • Add anhydrous toluene or DCM as the solvent.

  • Reaction Execution:

    • Attach a reflux condenser and heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM). The reaction is typically slower than with non-stabilized ylides.

    • Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting residue can often be purified directly. Trituration with a non-polar solvent like hexanes or diethyl ether may precipitate much of the triphenylphosphine oxide.

    • For higher purity, perform flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to isolate the pure (E)-alkene product.

Summary of Reaction Parameters

ParameterProtocol A: (Z)-AlkeneProtocol B: (E)-Alkene
Ylide Type Non-stabilizedStabilized
Ylide Precursor Ethyltriphenylphosphonium bromide(Carbethoxymethylene)triphenylphosphorane
Base n-Butyllithium (strong, pyrophoric)Not required (or mild base like NaHCO₃)
Solvent Anhydrous THFToluene, DCM
Temperature -78°C to Room TemperatureRoom Temperature to Reflux
Reaction Time 4-6 hours12-24 hours
Expected Product 1-Ethenyl-2-fluoro-5-(prop-1-en-1-yl)benzeneEthyl 3-(5-ethenyl-2-fluorophenyl)acrylate
Predominant Isomer (Z)-Isomer(E)-Isomer

Conclusion

The Wittig reaction is a highly effective and versatile tool for the synthesis of alkenes from 5-ethenyl-2-fluorobenzaldehyde. By carefully selecting a non-stabilized or stabilized phosphorus ylide, researchers can exert significant control over the stereochemical outcome of the olefination, selectively producing either the (Z)- or (E)-isomer. The protocols provided herein offer reliable and reproducible methods for accessing these valuable fluorinated styrene derivatives, which are key intermediates for advanced materials and pharmaceutical agents.

References

  • Wittig Reaction - Organic Chemistry Portal . (n.d.). Organic-Chemistry.org. Retrieved March 4, 2026, from [Link]

  • 2.8 The Wittig Reaction – Organic Chemistry II . (n.d.). KPU Pressbooks. Retrieved March 4, 2026, from [Link]

  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction . (2023, September 20). OpenStax. Retrieved March 4, 2026, from [Link]

  • What are stabilized and non-stabilized P-ylides? . (2025, November 30). Filo. Retrieved March 4, 2026, from [Link]

  • Wittig reaction . (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • D. A. D., & G. A. M. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(5), 753–756. [Link]

  • D. A. D., & G. A. M. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(5), 753–756. [Link]

  • Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective . (2026, January 15). Oreate AI Blog. Retrieved March 4, 2026, from [Link]

  • Unstabilized Ylide in Wittig Reactions . (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism . (2018, February 6). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Wittig reaction with benzaldehyde . (2014, November 4). Chemistry Stack Exchange. Retrieved March 4, 2026, from [Link]

  • The Wittig Reaction . (2023, January 22). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • S. F., et al. (2022). Typical reaction conditions for the Wittig reaction of 4‐phenyl... ResearchGate. Retrieved March 4, 2026, from [Link]

  • Z-K. L., et al. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkat USA. Retrieved March 4, 2026, from [Link]

  • Wittig & Wittig-Horner reactions . (n.d.). Organic-Synthesis.com. Retrieved March 4, 2026, from [Link]

  • Wittig Reaction . (n.d.). Beyond Benign. Retrieved March 4, 2026, from [Link]

  • Wittig Reaction - Common Conditions . (n.d.). The Reaction Library. Retrieved March 4, 2026, from [Link]

  • Wittig Reaction . (2024, April 6). Chem-Station Int. Ed. Retrieved March 4, 2026, from [Link]

  • Directed synthesis of copolymers based on fluorine-containing styrene derivatives . (n.d.). IOP Conference Series: Materials Science and Engineering. Retrieved March 4, 2026, from [Link]

  • Synthesis of an Alkene via the Wittig Reaction . (n.d.). Retrieved March 4, 2026, from [Link]

  • Wittig Reaction . (n.d.). Dalal Institute. Retrieved March 4, 2026, from [Link]

  • G. K., et al. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methyl, and phenoxy ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Retrieved March 4, 2026, from [Link]

  • Vinyl fluoride synthesis by fluorination . (n.d.). Organic-Chemistry.org. Retrieved March 4, 2026, from [Link]

  • G. K., et al. (2026, January 22). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Retrieved March 4, 2026, from [Link]

  • G. K., et al. (2026, January 22). (PDF) Synthesis and styrene copolymerization of novel fluoro, methyl, and phenoxy ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Retrieved March 4, 2026, from [Link]

Sources

Method

Application Note: Chemoselective Synthesis of Fluorinated Stilbenes from 5-Ethenyl-2-fluorobenzaldehyde

Executive Summary This application note details the strategic synthesis of fluorinated stilbenes using 5-ethenyl-2-fluorobenzaldehyde (CAS 205939-54-4) as a bifunctional linchpin intermediate. Unlike standard benzaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic synthesis of fluorinated stilbenes using 5-ethenyl-2-fluorobenzaldehyde (CAS 205939-54-4) as a bifunctional linchpin intermediate. Unlike standard benzaldehyde precursors, this molecule possesses two orthogonal reactive handles: an electrophilic aldehyde at C1 and a nucleophilic vinyl group at C5.

This guide provides three distinct protocols:

  • Route A (C1-Functionalization): Wittig/HWE olefination to generate vinyl-substituted fluorostilbenes.

  • Route B (C5-Functionalization): Heck coupling to generate formyl-substituted fluorostilbenes.

  • Route C (Sequential Functionalization): A programmed approach to asymmetric distyrylbenzenes.

These protocols are designed for medicinal chemists targeting resveratrol analogues and materials scientists developing fluorinated optoelectronics (OLEDs).

Chemical Strategy & Mechanistic Insight

The "Linchpin" Architecture

The utility of 5-ethenyl-2-fluorobenzaldehyde lies in its ability to undergo chemoselective transformations. The fluorine atom at C2 plays a critical electronic role:

  • Inductive Effect (-I): The ortho-fluorine enhances the electrophilicity of the C1-aldehyde, facilitating rapid nucleophilic attack by phosphonium ylides (Wittig) or phosphonates (HWE).

  • Resonance Effect (+R): The fluorine is para to the C5-vinyl group. While inductively electron-withdrawing, the resonance donation is weak, leaving the vinyl group sufficiently electron-rich to participate in oxidative addition cycles during Heck coupling, yet stable enough to resist spontaneous polymerization under mild conditions.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

G Start 5-Ethenyl-2-fluorobenzaldehyde (CAS 205939-54-4) RouteA Route A: C1-Functionalization (Wittig/HWE) Start->RouteA Phosphonium Salt / Base RouteB Route B: C5-Functionalization (Heck Coupling) Start->RouteB Ar-X / Pd(0) ProdA Vinyl-Fluorostilbene (Retains Vinyl Handle) RouteA->ProdA ProdB Formyl-Fluorostilbene (Retains Aldehyde Handle) RouteB->ProdB RouteC Route C: Sequential Functionalization ProdA->RouteC Heck Coupling ProdB->RouteC Wittig Reaction Final Asymmetric Distyrylbenzene (D-π-A Systems) RouteC->Final

Figure 1: Divergent synthetic strategy for 5-ethenyl-2-fluorobenzaldehyde. The precursor allows for independent modification of either the aldehyde or vinyl terminus.

Experimental Protocols

Protocol A: C1-Olefination (Wittig Reaction)

Target: Synthesis of 3-vinyl-4-fluorostilbenes. Mechanism: Nucleophilic addition of a phosphorus ylide to the aldehyde. Critical Control: Base selection is crucial. Strong, non-nucleophilic bases are preferred to generate the ylide without inducing polymerization of the styrene moiety.

Materials
  • Substrate: 5-Ethenyl-2-fluorobenzaldehyde (1.0 equiv)

  • Reagent: Benzyltriphenylphosphonium bromide (1.1 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Atmosphere: Nitrogen or Argon[1]

Step-by-Step Procedure
  • Ylide Generation: In a flame-dried round-bottom flask, suspend benzyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under inert atmosphere. Cool to 0 °C.

  • Deprotonation: Add KOtBu (1.2 equiv) portion-wise. The solution will turn characteristic yellow/orange (ylide formation). Stir for 30 minutes at 0 °C.

  • Addition: Dissolve 5-ethenyl-2-fluorobenzaldehyde (1.0 equiv) in a minimal amount of THF and add dropwise to the ylide solution. Note: The ortho-fluorine accelerates this step; addition should be slow to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (Rf ~0.5) should disappear.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude material contains triphenylphosphine oxide (TPPO). Remove TPPO via precipitation with cold hexanes or direct flash chromatography (SiO₂, Hexane -> 5% EtOAc/Hexane).

Data Validation:

  • ¹H NMR: Look for the disappearance of the aldehyde singlet (~10.2 ppm) and the appearance of vinylic stilbene doublets (6.5–7.5 ppm, J~16 Hz for trans). The terminal vinyl protons (5.3, 5.8 ppm) should remain intact.

Protocol B: C5-Vinylation (Heck Coupling)

Target: Synthesis of 3-formyl-4-fluorostilbenes. Mechanism: Pd(0)-catalyzed oxidative addition to an aryl halide followed by migratory insertion into the vinyl group.[2] Critical Control: The aldehyde is electron-withdrawing (meta position), making the vinyl group slightly electron-deficient. Phosphine ligands are required to stabilize the Pd intermediate.

Materials
  • Substrate: 5-Ethenyl-2-fluorobenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or Tri(o-tolyl)phosphine

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF or CH₃CN (degassed)

Step-by-Step Procedure
  • Pre-complexation: In a reaction vial, combine Pd(OAc)₂ and PPh₃ in the solvent. Stir at room temperature for 15 minutes to generate the active Pd(0) species (solution turns yellow/amber).

  • Substrate Addition: Add the aryl bromide, 5-ethenyl-2-fluorobenzaldehyde, and Et₃N.

  • Heating: Heat the mixture to 80–100 °C for 12–24 hours under inert atmosphere.

    • Caution: Do not exceed 110 °C to prevent thermal degradation of the aldehyde.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF/salts.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Data Validation:

  • ¹H NMR: The aldehyde proton (~10.2 ppm) must be conserved. The terminal vinyl protons (dd) will disappear, replaced by a new doublet pair for the internal alkene (stilbene motif).

Characterization & Data Analysis

The presence of the fluorine atom provides a unique handle for monitoring reaction progress via ¹⁹F NMR , which is often cleaner than ¹H NMR.

Functional Group¹H NMR Shift (ppm)¹⁹F NMR Shift (ppm)*Multiplicity
Aldehyde (CHO) 10.1 – 10.3-110 to -120Singlet / Multi
Vinyl (-CH=CH₂) 5.2 (d), 5.7 (d), 6.7 (dd)N/ADoublets
Stilbene (-CH=CH-) 6.9 – 7.2N/ADoublet (J ~16 Hz)
Ar-F (Product) 7.0 – 7.5 (Ar-H)Shift varies by ~2-5 ppmMultiplet

*Note: ¹⁹F shifts are relative to CFCl₃ and highly sensitive to the electronic environment of the new substituents.

Safety & Handling

  • Fluorinated Aromatics: Often possess higher skin permeability than non-fluorinated analogues. Wear nitrile gloves and work in a fume hood.

  • Phosphonium Salts (Wittig): Potent irritants and potential sensitizers. Avoid dust inhalation.

  • Palladium Residues: Heavy metal waste must be segregated. Use thiourea scavengers if the final product is intended for biological assay to ensure Pd levels are <10 ppm.

References

  • Wittig Reaction Mechanism & Scope

    • Title: "The Wittig Reaction: Mechanism and Scope"[3]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Heck Reaction Protocols

    • Title: "Heck Reaction: Palladium-C
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Synthesis and biological evaluation of novel fluorine-containing stilbene deriv
    • Source: PubMed (J Agric Food Chem. 2015)
    • URL:[Link][4]

  • Title: "Process for the preparation of fluorobenzaldehydes (US Patent 5227531A)

Sources

Application

Application Note: Chemoselective Reductive Amination of 5-Ethenyl-2-Fluorobenzaldehyde

The following application note and protocol guide is designed for research and development professionals. It synthesizes established reductive amination methodologies with specific considerations for the 5-ethenyl-2-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

The following application note and protocol guide is designed for research and development professionals. It synthesizes established reductive amination methodologies with specific considerations for the 5-ethenyl-2-fluorobenzaldehyde scaffold, ensuring chemoselectivity and reproducibility.

Abstract

This guide details the protocol for the reductive amination of 5-ethenyl-2-fluorobenzaldehyde (1) with primary amines to yield secondary amines. The presence of a reactive vinyl (ethenyl) group at the C5 position and an electron-withdrawing fluorine at C2 necessitates a highly chemoselective approach. Standard hydrogenation methods are unsuitable due to the risk of reducing the vinyl group. This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine without affecting the styrenyl alkene or the fluorine substituent.

Chemical Strategy & Mechanistic Rationale

Substrate Analysis
  • Aldehyde (C1): The primary reactive center. The ortho-fluorine atom enhances the electrophilicity of the carbonyl carbon via induction, potentially accelerating imine formation compared to non-fluorinated analogs.

  • Fluorine (C2): Electron-withdrawing. While generally stable, it renders the ring slightly electron-poor. Under harsh basic conditions (high heat, strong nucleophiles), there is a theoretical risk of Nucleophilic Aromatic Substitution (

    
    ), though this is negligible under the mild, slightly acidic conditions of this protocol.
    
  • Ethenyl (C5): A styrene-like alkene. It is sensitive to:

    • Catalytic Hydrogenation (

      
      /Pd):  Would reduce the alkene to an ethyl group.
      
    • Strong Hydrides (

      
      ):  Could lead to non-selective reductions or polymerization.
      
    • Radical Polymerization: Can occur if the reaction mixture is heated excessively without inhibitors.

Reagent Selection: The "STAB" Advantage

Sodium triacetoxyborohydride,


 (STAB), is the reagent of choice. Unlike Sodium Cyanoborohydride (

), it is non-toxic and does not require pH adjustment to prevent cyanide release. Unlike Sodium Borohydride (

), it is less basic and less reactive, preventing the direct reduction of the aldehyde before the imine is formed.

Reaction Pathway:

  • Imine Formation: The amine attacks the aldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base).[1]

  • Selective Reduction: STAB coordinates with the imine nitrogen (or protonated iminium ion), delivering a hydride to the C=N bond. STAB is sterically bulky and electron-deficient, making it kinetically fast for imines but very slow for aldehydes and inert toward isolated alkenes.

Visualization: Reaction Pathway[2][3][4]

ReactionPathway Figure 1: Chemoselective pathway preserving the C5-vinyl group. Substrate 5-Ethenyl-2-fluorobenzaldehyde (Aldehyde) Imine Intermediate Imine (Schiff Base) Substrate->Imine + Amine, AcOH - H2O Amine Primary Amine (R-NH2) Amine->Imine Product Secondary Amine Product (Preserved Vinyl Group) Imine->Product STAB (NaHB(OAc)3) Selective Reduction SideProduct Side Reaction: Ethyl Analog (Over-reduction) Imine->SideProduct H2 / Pd-C (AVOID)

Figure 1: The STAB-mediated pathway ensures reduction of the C=N bond while preserving the sensitive vinyl group, unlike catalytic hydrogenation methods.

Experimental Protocol

Materials & Reagents[5][6]
  • Substrate: 5-Ethenyl-2-fluorobenzaldehyde (1.0 equiv)

  • Amine: Primary amine (

    
    ) (1.0 – 1.1 equiv)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2][3] Note: DCE is preferred for reaction rate; THF is preferred for green chemistry compliance.

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology

Step 1: Solvation and Imine Formation

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethenyl-2-fluorobenzaldehyde (1.0 mmol, 150 mg) in DCE (5 mL).

  • Add the Primary Amine (1.05 mmol).

  • Add Acetic Acid (1.0 mmol, ~60 µL).

    • Expert Insight: The addition of acetic acid buffers the system and catalyzes the dehydration of the hemiaminal to the imine. While STAB can be used without acid for some aldehydes, the ortho-fluoro group can sterically twist the aldehyde, making acid catalysis beneficial for ensuring complete conversion.

  • Stir at Room Temperature (20–25 °C) for 30–60 minutes under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: If the amine is sterically hindered, extend this time to 2 hours.

Step 2: Reductive Step 5. Cool the mixture slightly (0 °C) if the reaction scale is >1g (exothermic control). For small scales, room temperature is acceptable. 6. Add STAB (1.5 mmol, 318 mg) in one portion. 7. Allow the reaction to stir at Room Temperature for 2–16 hours.

  • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the imine (often more polar than aldehyde) and appearance of the amine.
  • Note: The vinyl group will remain visible in proton NMR (
    
    
    5.2–6.7 ppm) if the reaction is successful.

Step 3: Workup & Purification 8. Quench: Slowly add saturated aqueous


 (10 mL) to the reaction mixture. Stir for 15 minutes to neutralize acetic acid and decompose borate complexes.
9.  Extraction:  Extract the aqueous layer with Dichloromethane (DCM) (

). 10. Wash: Combine organic layers and wash with Brine (

). 11. Dry: Dry over anhydrous

or

, filter, and concentrate in vacuo.
  • Caution: Do not heat the water bath above 40 °C during concentration to minimize thermal polymerization risks of the vinyl group.
  • Purification: Purify via Flash Column Chromatography.
  • Stationary Phase: Silica Gel.
  • Mobile Phase: Hexanes/Ethyl Acetate (gradient) or DCM/MeOH (95:5) for polar amines.

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ComponentEquiv.RoleCritical Notes
Aldehyde 1.0SubstrateLimiting reagent.
Amine 1.05ReactantSlight excess ensures complete consumption of aldehyde.
STAB 1.4 - 1.5ReductantExcess required due to slow decomposition by AcOH.
AcOH 1.0 - 2.0CatalystAccelerates imine formation; buffers basic amines.
DCE/THF [0.2 M]SolventAnhydrous preferred but not strictly required.
Troubleshooting Decision Tree

Troubleshooting Figure 2: Troubleshooting common issues in reductive amination of vinyl-benzaldehydes. Start Issue Detected Incomplete Incomplete Conversion (Aldehyde remains) Start->Incomplete OverRed Over-Reduction (Vinyl group lost) Start->OverRed Dialkyl Dialkylation (Tertiary Amine formed) Start->Dialkyl Increase AcOH (to 2 eq)\nCheck Amine Sterics Increase AcOH (to 2 eq) Check Amine Sterics Incomplete->Increase AcOH (to 2 eq)\nCheck Amine Sterics Step 1 Add Molecular Sieves (4Å)\nto drive Imine formation Add Molecular Sieves (4Å) to drive Imine formation Incomplete->Add Molecular Sieves (4Å)\nto drive Imine formation Step 2 Check Reagent Quality\n(Did you use NaBH4?) Check Reagent Quality (Did you use NaBH4?) OverRed->Check Reagent Quality\n(Did you use NaBH4?) Cause? Switch to STAB\nEnsure < 25°C Switch to STAB Ensure < 25°C OverRed->Switch to STAB\nEnsure < 25°C Solution Use excess Amine (1.5 - 2.0 eq) Use excess Amine (1.5 - 2.0 eq) Dialkyl->Use excess Amine (1.5 - 2.0 eq) Solution Add Amine slowly to Aldehyde Add Amine slowly to Aldehyde Dialkyl->Add Amine slowly to Aldehyde Technique

Figure 2: Diagnostic flow for optimizing reaction outcomes.

Safety & Handling

  • Vinyl Aromatics: 5-ethenyl-2-fluorobenzaldehyde is potentially reactive. Store at 2–8 °C. If the material appears gummy or insoluble, it may have polymerized.

  • STAB: Evolves hydrogen gas upon contact with acid or water. Perform quenching in a fume hood.

  • DCE: 1,2-Dichloroethane is a suspected carcinogen. Handle in a well-ventilated fume hood. DCM or THF are safer alternatives if solubility permits.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[3] Link

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, vol. 59, 2002, pp. 1-714. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 5-ethenyl-2-fluorobenzaldehyde by column chromatography

Target Molecule: 5-ethenyl-2-fluorobenzaldehyde (also known as 2-fluoro-5-vinylbenzaldehyde) Welcome to the Advanced Chromatography Support Center. Purifying 5-ethenyl-2-fluorobenzaldehyde presents a dual-threat challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 5-ethenyl-2-fluorobenzaldehyde (also known as 2-fluoro-5-vinylbenzaldehyde)

Welcome to the Advanced Chromatography Support Center. Purifying 5-ethenyl-2-fluorobenzaldehyde presents a dual-threat challenge to researchers due to its highly reactive functional groups. This guide is designed to help you navigate the thermodynamic and kinetic pitfalls of isolating this specific molecule, ensuring high yield and purity without inducing degradation.

Mechanistic Overview & Risk Assessment

Before beginning purification, it is critical to understand the causality behind the molecule's instability:

  • The Aldehyde Moiety: Electron-deficient aldehydes are highly susceptible to auto-oxidation in the air, rapidly forming 2-fluoro-5-vinylbenzoic acid[1]. Furthermore, standard silica gel is slightly acidic (containing Si-O-H bonds), which can catalyze the decomposition of the aldehyde or cause irreversible binding to the stationary phase[2].

  • The Vinyl Moiety: Styrene derivatives are notoriously prone to spontaneous radical polymerization. This chain reaction is accelerated by heat, light, high concentration, and the acidic environment of untreated silica gel[3].

Causality-Driven Experimental Protocol

Self-Validating System (Pre-Column Check): Before committing your entire batch to a column, perform a 2D TLC stability test . Spot the crude mixture on a TLC plate, elute with your chosen solvent, dry the plate, rotate it 90°, and elute again. A single spot on the diagonal confirms stability; off-diagonal spots indicate that the compound is actively degrading on the silica, necessitating the deactivation steps below[4].

Step 1: Stationary Phase Deactivation (Critical)

  • Action: Prepare your eluent (e.g., 95:5 Hexane/Ethyl Acetate) and add 1% to 3% Triethylamine (TEA) to the mixture[2].

  • Causality: TEA neutralizes the acidic silanol groups on the silica gel. This prevents the acid-catalyzed polymerization of the vinyl group and stops the aldehyde from decomposing or streaking down the column[1].

Step 2: Solvent Selection

  • Action: Strictly utilize non-polar to moderately polar aprotic solvents (e.g., Hexane, Pentane, Ethyl Acetate, or Diethyl Ether)[1].

  • Causality: Never use methanol or ethanol. Silica gel acts as a mild Lewis acid and dehydrating agent. In the presence of alcohols, your aldehyde will rapidly convert into hemiacetals or acetals directly on the column[5].

Step 3: Column Packing and Loading

  • Action: Dry-pack the column using air pressure to ensure a uniform bed[6]. Load the sample using a minimal amount of the TEA-treated eluent. Do not use heat to dissolve the crude mixture.

  • Causality: Dry-packing prevents the exothermic heat of solvation (which occurs when silica is mixed with solvent) from affecting your loaded sample. Applied heat triggers the polymerization of the vinyl group[3].

Step 4: Elution and Concentration

  • Action: Elute rapidly using flash chromatography techniques (pressurized air/N2)[6]. Collect fractions in tubes pre-flushed with Argon. During rotary evaporation, keep the water bath strictly below 30°C.

  • Causality: Speed minimizes the time the molecule spends exposed to the active surface of the silica. Low-temperature concentration prevents thermal polymerization. If the compound is to be stored, add a trace amount of a radical inhibitor (e.g., 10-50 ppm BHT) and store at -20°C in the dark[3].

Data Diagnostics: Method Comparison

The following table summarizes the quantitative improvements when applying the causality-driven protocol versus standard methods.

ParameterStandard Silica Gel (Untreated)TEA-Deactivated Silica Gel (1% TEA)
Eluent System Hexane / EtOAc (95:5)Hexane / EtOAc (95:5) + 1% TEA
Aldehyde Recovery < 60% (Significant degradation)> 90%
On-Column Polymerization High Risk (Acid-catalyzed)Low Risk
Acetal Formation Risk High (if alcohols are used)Eliminated (using aprotic solvents)
Rf Value (Target) ~0.35 (Tails heavily)~0.40 (Sharp, defined spot)
Visual Workflows & Mechanisms

Workflow Start Crude 5-ethenyl-2-fluorobenzaldehyde Prep Prepare Eluent (Hexane:EtOAc 95:5 + 1% TEA) Start->Prep Pack Pack Column (Deactivate Silica with TEA) Prep->Pack Load Load Sample (Minimal solvent, no heating) Pack->Load Elute Elute Fractions (Monitor by 2D TLC) Load->Elute Concentrate Concentrate (T < 30°C, add BHT inhibitor) Elute->Concentrate Store Store Product (Argon, -20°C, dark) Concentrate->Store

Workflow for the purification of 5-ethenyl-2-fluorobenzaldehyde by column chromatography.

Degradation Target 5-ethenyl-2-fluorobenzaldehyde Acid 2-fluoro-5-vinylbenzoic acid (Oxidation) Target->Acid O2 (Air) Polymer Poly(vinylbenzaldehyde) (Polymerization) Target->Polymer Heat / Light / Acid Acetal Hemiacetal / Acetal (Reaction with Alcohols) Target->Acetal ROH + Acidic Silica

Common degradation pathways of 5-ethenyl-2-fluorobenzaldehyde during chromatography.

Troubleshooting Desk (FAQs)

Q1: My product is polymerizing into an insoluble gel during rotary evaporation. How do I stop this? A: The increasing concentration of the vinyl group combined with the heat of the water bath is triggering spontaneous radical polymerization[3]. Solution: Never let the water bath exceed 30°C. Ensure your solvents are completely peroxide-free prior to use, as peroxides act as radical initiators. If the problem persists, add a small crystal of BHT (butylated hydroxytoluene) to the collection flask before concentration to quench any radical formation.

Q2: I see a highly polar streak on my TLC that stays at the baseline (Rf = 0). What is it, and how do I remove it? A: This is almost certainly 2-fluoro-5-vinylbenzoic acid, formed via the auto-oxidation of your aldehyde upon exposure to ambient air[1]. Solution: Because it is a carboxylic acid, it will bind very strongly to the silica gel (especially if TEA is used, forming an immobile salt). Simply elute your desired aldehyde with the non-polar solvent mixture; the acid impurity will remain trapped on the column, effectively purifying your product[1].

Q3: Can I use a Methanol/Dichloromethane gradient to push the compound off the column faster? A: Absolutely not. Aldehydes are highly sensitive to protic solvents in the presence of silica. The silica acts as a dehydrating agent, and the methanol will react with 5-ethenyl-2-fluorobenzaldehyde to form a dimethyl acetal[5]. Stick exclusively to aprotic gradients like Hexane/Ethyl Acetate.

References[1] Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Click to Verify[6] Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Click to Verify[2] Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Click to Verify[5] What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate.Click to Verify[3] Reversible Addition Fragmentation Chain Transfer Polymerization of 4-Vinylbenzaldehyde - ACS Publications. Click to Verify[4] Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Click to Verify

Sources

Optimization

Technical Support Center: Optimizing Condensation Reactions with 5-Ethenyl-2-Fluorobenzaldehyde

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for condensation reactions involving 5-ethenyl-2-fluorobenzaldehyde....

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for condensation reactions involving 5-ethenyl-2-fluorobenzaldehyde. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanics to empower you to solve challenges and maximize yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when working with this specific substrate.

Q1: My condensation reaction with 5-ethenyl-2-fluorobenzaldehyde is resulting in a low yield or a complex mixture. What are the most likely primary causes?

Low yields with this substrate often stem from its unique structural features. The primary culprits are:

  • Side Reactions of the Ethenyl (Vinyl) Group: The vinyl group is susceptible to polymerization under basic, acidic, or high-temperature conditions, leading to the formation of intractable polymeric materials and loss of the desired product.

  • Purity of the Aldehyde: 5-Ethenyl-2-fluorobenzaldehyde is prone to air oxidation, converting the aldehyde to the corresponding carboxylic acid.[1] This impurity will not participate in the condensation and can interfere with the reaction.

  • Suboptimal Catalyst or Conditions: The electronic nature of the aromatic ring, influenced by both the activating fluoro group and the vinyl group, requires careful selection of the catalyst and reaction conditions (solvent, temperature) to favor the desired condensation pathway over side reactions.[2][3]

  • Steric Hindrance: The fluorine atom at the ortho position can introduce steric hindrance, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted benzaldehyde.[3]

Q2: How do the fluoro and ethenyl substituents specifically influence the reactivity of the aldehyde?

Understanding the electronic and steric effects of the substituents is key to optimization:

  • 2-Fluoro Group: As an electron-withdrawing group, the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4] This is generally favorable for condensation reactions. However, its position ortho to the aldehyde introduces steric bulk that can hinder the approach of large nucleophiles.

  • 5-Ethenyl Group: This group is largely electronically neutral in its effect on the aldehyde but is the primary source of side reactions. Its presence necessitates milder reaction conditions to prevent polymerization.

Q3: Which type of condensation reaction is most suitable for 5-ethenyl-2-fluorobenzaldehyde?

The choice of reaction depends on the desired product and the nature of the nucleophile (the active methylene compound or ylide).

  • Knoevenagel Condensation: Ideal for reacting with active methylene compounds (e.g., malononitrile, cyanoacetates, diethyl malonate). It typically uses mild basic catalysts, which is advantageous for minimizing polymerization of the ethenyl group.[5][6]

  • Claisen-Schmidt Condensation (Aldol): Used for reacting with enolizable ketones or aldehydes.[7] Careful control of stoichiometry and temperature is required to prevent side reactions like multiple condensations.[8][9]

  • Horner-Wadsworth-Emmons (HWE) Reaction: An excellent method for forming alkenes, particularly with high (E)-stereoselectivity, by reacting with stabilized phosphonate carbanions.[10][11] This reaction is often high-yielding and avoids the formation of the highly stable triphenylphosphine oxide byproduct associated with the standard Wittig reaction.[12]

Q4: I observe a sticky, insoluble material in my reaction flask. What is it and how can I prevent it?

This is almost certainly a polymer resulting from the vinyl group. To prevent this:

  • Lower the Temperature: High temperatures can initiate polymerization. Attempt the reaction at room temperature or even 0 °C if the rate is acceptable.

  • Use a Milder Catalyst: Strong bases can promote polymerization. Switch from strong bases like NaOH or KOH to weaker organic bases like piperidine, DBU, or even a solid-supported catalyst.[3][13]

  • Reduce Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to minimize exposure of the product to polymerization-inducing conditions.

  • Work Under an Inert Atmosphere: While less common for initiating this type of polymerization, excluding oxygen can prevent the formation of radical species that might trigger polymerization.

Section 2: Troubleshooting Guides by Reaction Type

Guide 2.1: Knoevenagel Condensation

Reaction: Condensation with an active methylene compound (Z-CH₂-Z', where Z is an electron-withdrawing group).

Problem: Low or No Product Formation
  • Potential Cause 1: Inactive Catalyst. The weak base catalyst (e.g., piperidine, ammonium acetate) may be old or of poor quality.

    • Solution: Use a fresh bottle of the amine catalyst. Consider screening other catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an ionic liquid which have shown high efficacy.[6][13]

  • Potential Cause 2: Improper Solvent Choice. The solvent plays a critical role in stabilizing intermediates and solubilizing reactants.[5]

    • Solution: Polar aprotic solvents like DMF and acetonitrile often accelerate the reaction and improve yields.[14] However, for green chemistry initiatives, ethanol or even water can be effective, though they may require longer reaction times or slightly higher temperatures.[5] Screen a variety of solvents to find the optimal medium.

  • Potential Cause 3: Reaction Equilibrium. The Knoevenagel condensation produces water, which can hydrolyze the product or push the equilibrium back to the starting materials.[3]

    • Solution: If reacting in a non-polar solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically. For other solvents, adding a dehydrating agent like anhydrous MgSO₄ can be effective.

Problem: Multiple Spots on TLC / Difficult Purification
  • Potential Cause 1: Michael Addition. The α,β-unsaturated product is an excellent Michael acceptor. A second molecule of the active methylene compound can add to your product.

    • Solution: Use a strict 1:1 stoichiometry of the aldehyde and the active methylene compound. Avoid long reaction times and high temperatures, which favor this side reaction.[3]

  • Potential Cause 2: Aldehyde Degradation. As mentioned, the starting aldehyde can oxidize to 5-ethenyl-2-fluorobenzoic acid.

    • Solution: Purify the starting aldehyde immediately before use via distillation or column chromatography.[1] Store it under an inert atmosphere at a low temperature. An acidic wash (e.g., with dilute NaHCO₃ solution) during workup can remove the carboxylic acid impurity.

Guide 2.2: Claisen-Schmidt Condensation

Reaction: Base-catalyzed condensation with an enolizable ketone (e.g., acetone, acetophenone).

Problem: Low Yield of the Desired Mono-condensation Product
  • Potential Cause 1: Double Condensation. If a methyl ketone like acetone is used, the reaction can occur on both sides, leading to a symmetrical di-adduct.[8][9]

    • Solution: Use an excess of the ketone relative to the aldehyde. This ensures the aldehyde is more likely to react with the initial enolate rather than the mono-condensed product. Add the aldehyde slowly to a solution of the ketone and base.

  • Potential Cause 2: Ketone Self-Condensation. The ketone can react with itself, especially if it is highly enolizable and the aldehyde is not sufficiently reactive.

    • Solution: This is less of a concern with an activated aromatic aldehyde like 5-ethenyl-2-fluorobenzaldehyde. However, maintaining a lower temperature (0 °C to room temperature) can minimize this pathway.

Guide 2.3: Horner-Wadsworth-Emmons (HWE) Reaction

Reaction: Reaction of the aldehyde with a phosphonate carbanion to form an alkene.

Problem: Incomplete Reaction
  • Potential Cause 1: Insufficiently Strong Base. The pKa of the phosphonate ester determines the required base strength. Triethyl phosphonoacetate requires a strong base like NaH or KHMDS.

    • Solution: Ensure the base is fresh and handled under anhydrous conditions. For deprotonation with NaH, gently warming the phosphonate/NaH mixture in an anhydrous solvent like THF before adding the aldehyde can ensure complete ylide formation.

  • Potential Cause 2: Wet Reagents/Glassware. Phosphonate carbanions are highly basic and will be quenched by water.

    • Solution: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, typically dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves.

Problem: Low E/Z Selectivity
  • Potential Cause 1: Non-stabilized Ylide. While the HWE reaction with stabilized ylides (e.g., those with an adjacent ester or cyano group) strongly favors the (E)-alkene, other ylides may give mixtures.[10][11]

    • Solution: For routine synthesis of (E)-α,β-unsaturated esters or nitriles, the standard HWE reaction is reliable.[10] If the (Z)-isomer is desired, a modified procedure such as the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates is required.[15]

Section 3: Data Summaries & Visualization

Table 1: Solvent Effects on Knoevenagel Condensation Yields

This table summarizes typical outcomes for Knoevenagel condensations, illustrating the critical role of the solvent.[5][14]

Solvent TypeExample Solvent(s)Typical Reaction RateTypical YieldMechanistic Considerations
Polar Aprotic DMF, AcetonitrileFastExcellentStabilizes charged intermediates and transition states.[5]
Polar Protic Ethanol, MethanolModerateGood to ExcellentCan participate in proton transfer; good for "green" protocols.[14]
Non-Polar Toluene, HexaneSlowPoor to GoodOften requires higher temperatures and water removal.[14]
Solvent-Free Mechanochemical/GrindingVariesGood to ExcellentEnvironmentally friendly; can sometimes prevent side reactions.[16][17]
Diagram 1: General Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield or No Product check_sm Step 1: Verify Starting Materials start->check_sm optimize Step 2: Optimize Reaction Conditions check_sm->optimize If materials are pure sub_sm1 Purity Check (NMR/GC) of Aldehyde & Nucleophile check_sm->sub_sm1 sub_sm2 Check Catalyst Activity (Use Fresh Catalyst) check_sm->sub_sm2 analyze Step 3: Analyze Crude Mixture optimize->analyze If yield is still low sub_opt1 Screen Solvents (Aprotic vs. Protic) optimize->sub_opt1 sub_opt2 Vary Temperature (Start at RT) optimize->sub_opt2 sub_opt3 Adjust Catalyst Loading optimize->sub_opt3 analyze->optimize Re-optimize based on byproduct identity sub_analyze1 Identify Byproducts (NMR, LC-MS) analyze->sub_analyze1 sub_analyze2 Check for Polymerization (Insoluble material) analyze->sub_analyze2 success Yield Optimized analyze->success If byproducts are minimized sub_analyze2->optimize Implement milder conditions

Caption: A logical workflow for troubleshooting low-yield condensation reactions.

Diagram 2: Knoevenagel Condensation Mechanism

This diagram illustrates the key steps, providing insight into the role of the catalyst and the formation of water as a byproduct.

KnoevenagelMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde 5-Ethenyl-2-fluorobenzaldehyde Adduct β-Hydroxy Adduct Aldehyde->Adduct ActiveMethylene Active Methylene (Z-CH₂-Z') Carbanion Carbanion/Enolate (Z-CH⁻-Z') ActiveMethylene->Carbanion Base Base (B:) Base->Carbanion Deprotonation Carbanion->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration (-H₂O) Water H₂O Adduct->Water

Caption: The general mechanism of the base-catalyzed Knoevenagel condensation.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Knoevenagel Condensation with Malononitrile

This protocol provides a robust starting point for optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5-ethenyl-2-fluorobenzaldehyde (1.0 mmol, 1 eq) and malononitrile (1.0 mmol, 1 eq).

  • Solvent Addition: Add the desired solvent (e.g., ethanol, 5 mL).[5]

  • Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) by spotting the reaction mixture alongside the starting materials.[2]

  • Work-up: Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[2]

Protocol 4.2: General Procedure for Horner-Wadsworth-Emmons Reaction

This protocol is for the synthesis of an (E)-α,β-unsaturated ester.

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq). Wash the NaH with dry hexanes three times to remove the oil, then add anhydrous THF (5 mL).

  • Ylide Formation: Cool the flask to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate (1.2 mmol, 1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction: Cool the resulting ylide solution back to 0 °C. Add a solution of 5-ethenyl-2-fluorobenzaldehyde (1.0 mmol, 1 eq) in anhydrous THF (2 mL) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired (E)-alkene.

References

  • A Comparative Guide to Solvent Effects in the Knoevenagel Condensation. Benchchem.
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. ResearchGate.
  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing.
  • Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol. Benchchem.
  • Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). ResearchGate.
  • Effect of the solvent on Knoevenagel condensation. ResearchGate.
  • Knoevenagel condensation – Knowledge and References. Taylor & Francis Online.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes1. ACS Publications.
  • Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. ResearchGate.
  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Wiley Online Library.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
  • Application Notes and Protocols: 4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions. Benchchem.
  • Wittig Reaction. Organic Chemistry Portal.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.
  • Kinetics of crossed aldol condensations in high-temperature water. Green Chemistry (RSC Publishing).
  • What is the product formed during cross aldol condensation of benzyldehyde and acetone?. Quora.
  • Aldol Reaction. Web Pages.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aldehyde Oxidation in 5-Vinyl-2-Fluorobenzaldehyde Samples

Welcome to the technical support center for 5-vinyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-vinyl-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the stability of this versatile organic compound. The inherent reactivity of the aldehyde functional group makes it susceptible to oxidation, which can impact experimental outcomes and product purity. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, prevent, and resolve issues related to aldehyde oxidation.

Frequently Asked Questions (FAQs)

Q1: What is aldehyde oxidation and why is it a concern for 5-vinyl-2-fluorobenzaldehyde?

A1: Aldehyde oxidation is a chemical reaction where the aldehyde functional group (-CHO) is converted into a carboxylic acid functional group (-COOH). In the case of 5-vinyl-2-fluorobenzaldehyde, this results in the formation of 5-vinyl-2-fluorobenzoic acid. This is a significant concern because aldehydes are often key intermediates in multi-step syntheses. Their conversion to the corresponding carboxylic acid can lead to lower yields of the desired product and the formation of impurities that may be difficult to separate.[1][2][3] The presence of the vinyl group and the fluorine atom on the benzene ring can also influence the molecule's reactivity and stability.

Q2: What are the primary causes of oxidation in my 5-vinyl-2-fluorobenzaldehyde samples?

A2: The primary cause of aldehyde oxidation is exposure to oxygen, particularly from the air.[4] This process, known as autoxidation, can be accelerated by several factors:

  • Exposure to Light: UV light can initiate and accelerate the oxidation process.[5][6]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[5][7]

  • Presence of Metal Impurities: Certain metal ions can catalyze the oxidation reaction.

  • Improper Storage: Storing the compound in improperly sealed containers allows for continuous exposure to air.[5][6]

Q3: How can I visually identify if my 5-vinyl-2-fluorobenzaldehyde has started to oxidize?

A3: While a definitive identification requires analytical techniques, there can be visual cues. Pure 5-vinyl-2-fluorobenzaldehyde is typically a liquid.[8][9] The corresponding carboxylic acid, 5-vinyl-2-fluorobenzoic acid, is a solid at room temperature. Therefore, the presence of a white precipitate or a change in the sample's viscosity could indicate oxidation. However, other degradation pathways like polymerization of the vinyl group can also alter the physical appearance.

Q4: What are the best practices for storing 5-vinyl-2-fluorobenzaldehyde to minimize oxidation?

A4: Proper storage is crucial for maintaining the integrity of your aldehyde samples.[5][6][10] Here are the recommended storage conditions:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Airtight Containers: Use tightly sealed containers, preferably made of amber glass or aluminum, to protect from light and air.[6]

  • Cool and Dry Environment: Store in a cool, dry, and well-ventilated area, with temperatures preferably below 25°C.[5][10]

  • Consider Antioxidants: For long-term storage, the addition of an antioxidant like butylated hydroxytoluene (BHT) can help inhibit oxidation.[5][11]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the use of 5-vinyl-2-fluorobenzaldehyde.

Issue 1: Unexpectedly low yield in a reaction using 5-vinyl-2-fluorobenzaldehyde.
  • Potential Cause: The aldehyde has partially oxidized to the carboxylic acid, reducing the amount of active starting material.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, assess the purity of the 5-vinyl-2-fluorobenzaldehyde using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

    • Purification: If the presence of 5-vinyl-2-fluorobenzoic acid is confirmed, purify the aldehyde. This can often be achieved by washing an ethereal solution of the aldehyde with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity, followed by drying and solvent removal.[12]

    • Use of Excess Reagent: In cases where purification is not feasible, a carefully calculated excess of your nucleophilic or basic reagent might be necessary to compensate for the portion that reacts with the acidic impurity.[12]

Issue 2: Formation of a white precipitate in the 5-vinyl-2-fluorobenzaldehyde container.
  • Potential Cause 1: Oxidation. The white precipitate is likely the corresponding carboxylic acid, which is a solid.

  • Potential Cause 2: Polymerization. The vinyl group can undergo polymerization, especially when exposed to heat, light, or certain catalysts.

  • Troubleshooting Workflow:

Troubleshooting_Precipitate start White Precipitate Observed analyze Analyze Precipitate (e.g., NMR, IR, Melting Point) start->analyze is_acid Is it 5-vinyl-2-fluorobenzoic acid? analyze->is_acid is_polymer Is it a polymer? is_acid->is_polymer No purify Purify Aldehyde (e.g., Basic Wash, Distillation) is_acid->purify Yes review_storage Review Storage Conditions (Inert atmosphere, cool, dark) is_polymer->review_storage Yes discard Discard and Obtain Fresh Sample is_polymer->discard No/Uncertain purify->review_storage use_inhibitor Consider using a polymerization inhibitor review_storage->use_inhibitor

Caption: Decision workflow for identifying and addressing precipitate formation.

Issue 3: Inconsistent reaction results with different batches of 5-vinyl-2-fluorobenzaldehyde.
  • Potential Cause: Batch-to-batch variability in the level of oxidation or other impurities.

  • Troubleshooting Steps:

    • Standardize Purity Assessment: Implement a standard analytical procedure (e.g., GC-MS) to qualify each new batch of the aldehyde before use.[12]

    • Quantify the Aldehyde: Determine the exact concentration of the active aldehyde in each batch to ensure consistent stoichiometry in your reactions.

    • Supplier Communication: If significant variability is observed, communicate with your supplier to understand their manufacturing and quality control processes.

Analytical Protocols for Detecting Oxidation

Accurate detection and quantification of the oxidation product, 5-vinyl-2-fluorobenzoic acid, is critical for effective troubleshooting.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for separating and identifying volatile and semi-volatile components in your sample.[12][13][14]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically suitable.

  • Sample Preparation: Dilute the 5-vinyl-2-fluorobenzaldehyde sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: The aldehyde and its corresponding carboxylic acid will have different retention times. The mass spectrometer will provide fragmentation patterns that confirm the identity of each compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities like carboxylic acids.[12][13]

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile is often effective.

  • Detection: The aromatic rings in both the aldehyde and the carboxylic acid will absorb UV light, allowing for their detection and quantification.

Protocol 3: Qualitative Tests for Aldehydes

For a quick, qualitative assessment, classical chemical tests can indicate the presence of the aldehyde functional group. A diminished or negative result compared to a fresh sample could suggest significant oxidation.

  • Tollens' Test (Silver Mirror Test): Aldehydes are oxidized by Tollens' reagent, which contains a silver-ammonia complex. A positive test results in the formation of a silver mirror on the inside of the test tube.[3][15][16][17]

  • Fehling's Test: Aldehydes reduce the copper(II) ions in Fehling's solution to form a brick-red precipitate of copper(I) oxide.[3][16][17]

Table 1: Summary of Analytical Techniques for Aldehyde Oxidation

TechniquePrimary UseInformation ProvidedSample Preparation
GC-MS Quantification of volatile impuritiesRetention time, mass-to-charge ratioDilution in a volatile solvent
HPLC Quantification of non-volatile impuritiesRetention time, UV absorbanceDilution in a suitable solvent
NMR Structural elucidation and quantificationChemical shifts, integrationDissolution in a deuterated solvent
Tollens' Test Qualitative detection of aldehydesPresence of a silver mirrorFreshly prepared reagent
Fehling's Test Qualitative detection of aldehydesFormation of a red precipitateWarming with the reagent

Oxidation Pathway and Prevention

The autoxidation of aldehydes to carboxylic acids typically proceeds through a free-radical chain reaction.

Oxidation_Pathway cluster_prevention Prevention Strategies storage Inert Atmosphere (N2 or Ar) Aldehyde 5-Vinyl-2-fluorobenzaldehyde storage->Aldehyde temp Low Temperature temp->Aldehyde light Protection from Light (Amber Bottles) light->Aldehyde antioxidant Antioxidants (e.g., BHT) Radical Aldehyde Radical antioxidant->Radical Inhibition Aldehyde->Radical Initiation (O2, Light, Heat) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O2 Peroxy_Acid Peroxy Acid Peroxy_Radical->Peroxy_Acid + Aldehyde Carboxylic_Acid 5-Vinyl-2-fluorobenzoic Acid Peroxy_Acid->Carboxylic_Acid + Aldehyde

Caption: Simplified free-radical oxidation pathway and key prevention points.

By understanding the mechanisms of aldehyde oxidation and implementing the proper handling, storage, and analytical procedures, researchers can ensure the quality and reliability of their 5-vinyl-2-fluorobenzaldehyde samples, leading to more successful and reproducible experimental outcomes.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Benchchem. (2025). Preventing over-oxidation to carboxylic acid in propanal synthesis.
  • Unknown. Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
  • A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds.
  • ACS Publications. (2010, March 10). Well-Defined Alternating Copolymers of Benzaldehydes with Vinyl Ethers: Precision Synthesis by Cationic Copolymerization and Quantitative Degradation to Cinnamaldehydes | Macromolecules.
  • PubMed. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry.
  • Save My Exams. (2026, February 24). Aldehydes and Ketones - A Level Chemistry Revision Notes.
  • Sciencemadness Discussion Board. (2020, July 6). Oxidation of aldehydes to carboxylic acids?.
  • Liao, Y., Aspin, A., & Yang, Z. (2022, January 11). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones.
  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF.
  • HIMS - University of Amsterdam. (2018, August 30). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids.
  • Pell Wall Blog. (2013, February 7). Aldehydes: identification and storage.
  • Quora. (2020, June 26). Why are vinyl ketones unstable?.
  • CymitQuimica. CAS 1791-26-0: 4-VINYL-BENZALDEHYDE.
  • Pearson+. Vinyl alcohols are generally unstable, quickly isomerizing to car... | Study Prep.
  • Reddit. (2024, July 9). Can a halide being both a vinylic and a benzylic one undergo SN1 reaction?.
  • Google Patents. CN101735028A - Oxidation preparation method of fluorobenzaldehyde.
  • Benchchem. (2025). Common impurities in commercial 4-Fluorobenzaldehyde.
  • PubMed. (2019, June 30). Baeyer-Villiger oxidation tuned to chemoselective conversion of non-activated [18 F]fluorobenzaldehydes to [18 F]fluorophenols.
  • ChemScene. 103438-92-2 | 5-Benzyloxy-2-fluorobenzaldehyde.
  • Sigma-Aldrich. 2-Fluorobenzaldehyde 97 446-52-6.
  • Unknown. 6 - SAFETY DATA SHEET.
  • PubChem - NIH. o-Fluorobenzaldehyde | C7H5FO | CID 67970.
  • PubChem. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327.
  • PubChem - NIH. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328.
  • CAS Common Chemistry. 2-Fluorobenzaldehyde.

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Optimization

Technical Support Center: Palladium Removal from 5-Ethenyl-2-fluorobenzaldehyde

Executive Summary Removing palladium (Pd) from 5-ethenyl-2-fluorobenzaldehyde presents a specific chemoselective challenge. While standard metal scavenging protocols exist, the presence of a reactive aldehyde moiety stri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Removing palladium (Pd) from 5-ethenyl-2-fluorobenzaldehyde presents a specific chemoselective challenge. While standard metal scavenging protocols exist, the presence of a reactive aldehyde moiety strictly prohibits the use of common amine-based scavengers (e.g., ethylenediamine, diethylenetriamine) due to the rapid formation of Schiff base (imine) impurities. Furthermore, the ethenyl (vinyl) group is susceptible to polymerization if subjected to excessive thermal stress or radical initiators.

This guide provides a tiered troubleshooting approach, prioritizing thiol-based functionalized silicas and adsorbents that maintain the structural integrity of your aldehyde substrate while achieving ICH Q3D compliance (<10 ppm Pd).

Tier 1: Initial Assessment & Mechanical Separation

Objective: Remove bulk heterogeneous palladium (Pd black) and reduce initial load before expensive scavenging.

Q: The reaction mixture is dark black/grey. Can I add the scavenger immediately?

A: No. If the mixture is opaque or black, you likely have colloidal Pd(0) (Pd black). Adding expensive functionalized silica immediately will coat the scavenger surface with bulk metal, blocking the pores and reducing efficiency for the soluble Pd species.

Protocol 1.1: The "Polish" Filtration

  • Dilution: Dilute the crude reaction mixture (1:5 v/v) with a non-polar solvent like Toluene or DCM .

    • Why? Toluene precipitates polar Pd-salt clusters while keeping the organic aldehyde in solution.

  • Adsorbent Bed: Pack a Büchner funnel with a 2-inch pad of Celite® 545 .

  • Filtration: Filter the suspension slowly.

  • Wash: Rinse the cake with fresh solvent until the filtrate runs clear.

Status Check: If the filtrate is clear (orange/yellow) but ICP-MS still shows >500 ppm Pd, proceed to Tier 2.

Tier 2: Chemical Scavenging (The Core Solution)

Objective: Sequester soluble Pd(II) and Pd(0) complexes without reacting with the aldehyde.

Q: Which scavenger should I use? I have "Si-Triamine" and "Si-Thiol" in the lab.

A: STOP. Do NOT use Si-Triamine, Si-Diamine, or any primary amine-based scavenger.

  • The Risk: The primary amines will react with the aldehyde on 5-ethenyl-2-fluorobenzaldehyde to form an imine (Schiff base) . This is an irreversible impurity in this context.

  • The Solution: Use Si-Thiol (Mercaptopropyl) or Si-DMT (Dimercaptotriazine) . These sulfur-based ligands bind Pd with high affinity but are chemically orthogonal to the aldehyde.

Scavenger Selection Matrix
Scavenger TypeFunctional GroupCompatibility with AldehydePd AffinityRecommendation
Si-Thiol MercaptopropylHigh (Inert)High (Pd(II))Primary Choice
Si-DMT DimercaptotriazineHigh (Inert)Very High (Pd(0)/Pd(II))Use for <10 ppm targets
Si-Triamine DiethylenetriamineLow (Forms Imines)ModerateFORBIDDEN
Activated Carbon CarbonModerate (Adsorption)Low SelectivitySecondary Choice
Protocol 2.1: Batch Mode Scavenging (Si-Thiol/Si-DMT)
  • Loading: Calculate the amount of scavenger needed.

    • Rule of Thumb: Use 4-5 equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading, if possible). If unknown, start with 10% w/w relative to the crude product mass.

  • Solvent System: Dissolve the crude aldehyde in Ethyl Acetate or THF .

    • Note: Avoid MeOH if using Si-DMT for extended periods at high heat, as acetal formation is a minor risk (though low).

  • Temperature: Heat to 40–50°C .

    • Causality: Heat increases the ligand exchange rate, detaching Pd from the phosphine ligands and binding it to the thiol. Do not exceed 60°C to protect the ethenyl group.

  • Time: Agitate (do not use magnetic stir bars if possible; overhead stirring prevents grinding the silica) for 4–12 hours .

  • Filtration: Filter through a 0.45 µm membrane or fine frit.

  • Analysis: Check Pd levels.

Tier 3: Advanced Purification (When Scavengers Stall)

Objective: Remove persistent Pd-Phosphine complexes that resist scavenging.

Q: I used Si-Thiol, but the Pd level plateaued at 50 ppm. Why?

A: You likely have a stable Pd-Phosphine complex (e.g., from PPh3 or dppf). The phosphine ligands shield the Pd center, preventing the thiol scavenger from binding.

Protocol 3.1: The "Oxidative Release" Strategy To break the Pd-Phosphine bond, you must oxidize the phosphine to phosphine oxide (which binds Pd poorly).

  • Additive: Add tert-Butyl Hydroperoxide (tBuOOH) (5–10 mol%) or mild air bubbling to the reaction mixture before adding the scavenger.

    • Mechanism:[1] This oxidizes free phosphines and destabilizes the Pd-L complex.

    • Safety: Ensure the ethenyl group is stable to these mild oxidants (run a small scale test).

  • Scavenging: Add Si-DMT (which has higher affinity than Si-Thiol) and stir at 50°C.

  • Result: The Pd is released from the oxidized ligand and captured by the silica.

Tier 4: Analytical Verification

Q: The solution is clear. Does that mean the Palladium is gone?

A: No. Many Pd complexes are pale yellow or colorless in dilute solution. Visual inspection is not a validation method.

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the only acceptable method for verifying <10 ppm levels.

  • Qualitative (Spot Test): Sodium Sulfide (

    
    ) test.
    
    • Add a drop of aqueous

      
       to an aliquot of your organic phase.
      
    • Brown/Black Precipitate: High Pd (>100 ppm).

    • No Change: Lower Pd (but could still be >10 ppm).

Visual Workflows

Figure 1: Decision Tree for Scavenger Selection

Pd_Removal_Strategy Start Crude 5-ethenyl-2-fluorobenzaldehyde (Contains Pd Catalyst) VisualCheck Visual Check: Is the solution Black/Opaque? Start->VisualCheck Celite Tier 1: Celite Filtration (Remove Colloidal Pd) VisualCheck->Celite Yes (Black) ScavengerSelect Tier 2: Select Scavenger (Chemical Compatibility) VisualCheck->ScavengerSelect No (Clear/Orange) Celite->ScavengerSelect AmineCheck Avoid Amine Scavengers (Prevents Imine Formation) ScavengerSelect->AmineCheck WARNING ThiolDMT Select Si-Thiol or Si-DMT (Aldehyde Compatible) ScavengerSelect->ThiolDMT Correct Path Process Stir 4-12h @ 50°C Solvent: EtOAc/THF ThiolDMT->Process ResultCheck ICP-MS Analysis Process->ResultCheck Success Pd < 10 ppm Proceed to Isolation ResultCheck->Success Pass Fail Pd > 50 ppm (Ligand Shielding) ResultCheck->Fail Fail Oxidation Tier 3: Add Mild Oxidant (tBuOOH) + Si-DMT Fail->Oxidation Oxidation->ResultCheck Re-Analyze

Caption: Decision logic for selecting the appropriate purification tier based on visual cues and analytical feedback.

Figure 2: Scavenger Screening Workflow

Scavenger_Screening Sample 1g Crude Sample Split Split into 4 Vials Sample->Split Vial1 Vial A: Si-Thiol (10% w/w) Split->Vial1 Vial2 Vial B: Si-DMT (10% w/w) Split->Vial2 Vial3 Vial C: Act. Carbon (Carboxen) Split->Vial3 Vial4 Vial D: Control (No Scavenger) Split->Vial4 Incubate Heat 50°C, 4h Vial1->Incubate Vial2->Incubate Vial3->Incubate Vial4->Incubate Filter Filter (0.45µm) Incubate->Filter Analyze ICP-MS Analysis Filter->Analyze

Caption: Rapid screening protocol to determine the most effective scavenger for the specific Pd-catalyst complex used.

FAQs: Troubleshooting Specific Issues

Q: Can I use activated charcoal (carbon) instead of silica scavengers? A: You can, but with caveats. Activated carbon is less selective. It may adsorb your product (reducing yield) or fail to remove tightly bound Pd complexes. However, synthetic carbons like Carboxen® are cleaner and more efficient than generic charcoal. If cost is the primary driver, screen Carboxen first.

Q: My aldehyde seems to be degrading during scavenging. What is happening? A: Check your solvent and scavenger acidity.

  • Solvent: Are you using an alcohol (MeOH/EtOH)? In the presence of trace acid (from the silica), aldehydes can form acetals. Switch to EtOAc or MEK .

  • Scavenger: Some silica supports are slightly acidic. Ensure you are using a "neutral" or "capped" silica backbone if your substrate is acid-sensitive.

Q: The scavenger is clogging my filter. How do I fix this? A: This usually happens if the silica particles are ground down by magnetic stir bars.

  • Fix: Use an overhead stirrer or a shaker plate instead of a magnetic bar.

  • Fix: Use a filter aid (Celite) on top of the frit before pouring the mixture.

References

  • Biotage. "Metal Scavenger User Guide: Strategies for API Purification." Biotage Technical Literature. Link

  • SiliCycle. "SiliaMetS® Metal Scavengers: Scavenging of Palladium from API." SiliCycle Application Notes. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. Link

  • ICH Guideline Q3D (R1). "Guideline for Elemental Impurities." International Council for Harmonisation. Link

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 5-Ethenyl-2-Fluorobenzaldehyde Synthesis

Welcome to the technical support guide for the synthesis of 5-ethenyl-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-ethenyl-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of solvent selection in palladium-catalyzed cross-coupling reactions. Below, you will find a series of frequently asked questions and troubleshooting guides formatted to address specific experimental challenges, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-ethenyl-2-fluorobenzaldehyde, and how does the reaction type influence solvent choice?

The synthesis of 5-ethenyl-2-fluorobenzaldehyde typically involves a palladium-catalyzed cross-coupling reaction to form the C-C bond between the aromatic ring and the vinyl group. The three most common methods are the Suzuki-Miyaura, Stille, and Mizoroki-Heck reactions. Each has distinct solvent requirements.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron species (e.g., potassium vinyltrifluoroborate or vinylboronic acid pinacol ester) with an aryl halide (e.g., 5-bromo- or 5-iodo-2-fluorobenzaldehyde). It requires a base, which is often an inorganic salt like K₂CO₃ or K₃PO₄. Consequently, solvent systems that can dissolve both the organic substrates and the inorganic base are preferred. This often leads to the use of ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) with an aqueous co-solvent.[1]

  • Stille Coupling: This route uses an organotin reagent (e.g., vinyltributylstannane) coupled with an aryl halide. Stille reactions are less dependent on aqueous bases and are often run in non-polar or polar aprotic solvents.[2] Common choices include toluene , THF , or N,N-dimethylformamide (DMF) .[3] The choice often depends on the required reaction temperature and substrate solubility.

  • Mizoroki-Heck Reaction: This reaction couples an aryl halide directly with an alkene (like ethylene gas or a protected equivalent).[4] It is typically performed in polar aprotic solvents that can stabilize the cationic palladium intermediates formed during the catalytic cycle.[5] DMF , N-methyl-2-pyrrolidone (NMP) , and acetonitrile (MeCN) are frequently employed.[6]

Q2: Why is solvent selection so critical for the success of palladium-catalyzed cross-coupling reactions?

The solvent is not merely an inert medium; it is an active participant in the catalytic cycle and profoundly influences reaction rate, yield, and selectivity. Its key roles include:

  • Reagent and Catalyst Solubility: All components—the aryl halide, the coupling partner, the palladium catalyst, ligands, and base—must be sufficiently soluble to participate in the reaction. Poor solubility is a common cause of sluggish or incomplete conversions.

  • Catalyst Activation and Stabilization: Solvents can coordinate to the palladium center, influencing the stability and reactivity of the active catalytic species.[7] For example, polar solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating key steps like oxidative addition.[5]

  • Influence on Reaction Rate: The boiling point of the solvent dictates the accessible temperature range. Many cross-coupling reactions require heating to overcome activation barriers, especially for less reactive substrates like aryl chlorides.[8]

  • Modulating Base Activity: In reactions like the Suzuki coupling, the solvent system affects the solubility and strength of the inorganic base, which is crucial for the transmetalation step.[1]

Troubleshooting Guide: Common Issues in Solvent Selection

Problem: My Suzuki coupling reaction has a low yield or has stalled completely.

Q: I'm coupling 5-bromo-2-fluorobenzaldehyde with potassium vinyltrifluoroborate using Pd(PPh₃)₄ and K₂CO₃, but the conversion is poor. Could my solvent be the issue?

A: Yes, this is a classic scenario where the solvent system is paramount. Here are the likely causes and troubleshooting steps:

  • Insufficient Polarity/Poor Base Solubility: Potassium carbonate (K₂CO₃) has very low solubility in purely organic solvents like toluene or THF. Without a polar co-solvent, the base cannot effectively participate in the transmetalation step.

    • Solution: Employ a biphasic solvent system. A mixture of 1,4-dioxane/water or THF/water (typically in ratios from 4:1 to 10:1) is highly effective.[8] The water dissolves the base, making it available to activate the organoboron species.[1]

  • Catalyst Poisoning from Solvent Impurities: Ethereal solvents like THF and dioxane can form peroxides upon prolonged storage and exposure to air. Peroxides can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[8][9]

    • Solution: Always use freshly distilled or inhibitor-free, anhydrous solvents stored under an inert atmosphere. Test for peroxides before use. Additionally, ensure the solvent is thoroughly degassed via sparging with argon or nitrogen or through freeze-pump-thaw cycles to remove dissolved oxygen, which can also deactivate the catalyst.[8]

  • Low Reaction Temperature: If you are using a low-boiling solvent like THF (b.p. 66 °C), the reaction may not have enough thermal energy to proceed efficiently, especially with a moderately reactive aryl bromide.

    • Solution: Switch to a higher-boiling solvent system like dioxane/water (b.p. ~100 °C) or toluene/water to enable higher reaction temperatures (e.g., 90-110 °C).

Problem: I'm observing significant dehalogenation or protodeboronation side products.

Q: My main byproduct is 2-fluorobenzaldehyde (from dehalogenation) or I'm losing my boronic acid starting material. How can I mitigate this?

A: These side reactions compete with the desired cross-coupling and are heavily influenced by the solvent and base combination.

  • Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be promoted by certain solvents and bases.

    • Solution: This side reaction is sometimes more prevalent in highly polar, coordinating solvents like DMF.[10] Consider switching to a less polar aprotic solvent like toluene . Toluene is generally less coordinating and can sometimes suppress this pathway.

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source, rendering it inactive for coupling. It is often exacerbated by high temperatures and excess water or base.[11]

    • Solution: While some water is necessary in many Suzuki protocols, using an excessive amount can accelerate protodeboronation. Optimize the solvent/water ratio carefully. If the problem persists, consider using a more stable boronic acid derivative, such as a pinacol ester (e.g., 2-fluoro-5-formylphenylboronic acid pinacol ester), which is more resistant to this side reaction.

Problem: The Stille coupling is sluggish, and purification is difficult.

Q: I'm using vinyltributylstannane, but the reaction in DMF is slow, and removing the DMF and tin byproducts is challenging. What are my options?

A: This highlights two common challenges with the Stille reaction: reaction kinetics and purification.

  • Sluggish Reaction: While DMF is a good solvent for many cross-couplings, less polar solvents can sometimes offer better performance in Stille reactions.[3]

    • Solution: Screen other solvents. Toluene is an excellent alternative that often provides good results and is easier to remove due to its lower boiling point (111 °C) compared to DMF (153 °C).[10][12] Refluxing in toluene provides sufficient energy for most Stille couplings.

  • Purification Issues: The high boiling point of DMF makes it difficult to remove completely under reduced pressure. Furthermore, the tributyltin halide byproducts are notoriously difficult to separate from the desired product via standard silica gel chromatography.

    • Solution: Switching to toluene simplifies solvent removal. To address the tin byproducts, a fluoride workup is highly effective. After the reaction, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin halides to form insoluble tributyltin fluoride, which can be removed by filtration.[12]

Solvent Comparison for Cross-Coupling Reactions

The table below summarizes key properties and considerations for common solvents used in the synthesis of 5-ethenyl-2-fluorobenzaldehyde.

SolventBoiling Point (°C)Dielectric Constant (ε)TypeRecommended ForKey Considerations
Toluene 1112.4Aprotic, Non-polarSuzuki, StilleGood for higher temperatures. Less coordinating, may reduce dehalogenation.[10] Easy to remove.
THF 667.6Aprotic, PolarSuzuki, StilleGood general-purpose solvent.[13] Low boiling point may limit reaction rate. Can form peroxides.
1,4-Dioxane 1012.2Aprotic, Non-polarSuzukiExcellent for Suzuki when mixed with water.[8] Higher boiling point than THF. Can form peroxides.
DMF 15336.7Aprotic, PolarHeck, StilleHighly polar, good for dissolving salts.[3][5] High boiling point makes removal difficult. Can promote side reactions.
Acetonitrile 8237.5Aprotic, PolarHeckHighly polar. Can influence reaction selectivity in some cases.[7]

Decision Workflow for Solvent Selection

This diagram provides a logical pathway for choosing an appropriate solvent system based on the selected synthetic route.

SolventSelection start Select Synthetic Route for 5-Ethenyl-2-fluorobenzaldehyde suzuki Suzuki Coupling (e.g., Aryl Halide + Vinylborane) start->suzuki stille Stille Coupling (e.g., Aryl Halide + Vinylstannane) start->stille heck Heck Reaction (e.g., Aryl Halide + Ethylene) start->heck suzuki_q1 Is an inorganic base (e.g., K₂CO₃, K₃PO₄) being used? suzuki->suzuki_q1 stille_q1 Is dehalogenation a significant side reaction? stille->stille_q1 heck_q1 Are substrates stable at high temperatures? heck->heck_q1 suzuki_yes Use a biphasic system: - Dioxane / H₂O - THF / H₂O - Toluene / H₂O suzuki_q1->suzuki_yes Yes suzuki_no Anhydrous conditions: - Toluene - Dioxane suzuki_q1->suzuki_no No stille_yes Try a less polar solvent: - Toluene stille_q1->stille_yes Yes stille_no Standard aprotic solvents: - Toluene - THF - DMF (Note purification challenges) stille_q1->stille_no No heck_yes High-boiling polar aprotics: - NMP - DMF heck_q1->heck_yes Yes heck_no Lower-boiling polar aprotics: - Acetonitrile (MeCN) heck_q1->heck_no No

Caption: Solvent selection workflow for common cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes a general procedure for the synthesis of 5-ethenyl-2-fluorobenzaldehyde from 5-bromo-2-fluorobenzaldehyde and potassium vinyltrifluoroborate, emphasizing the critical handling of the solvent.

Reagents:

  • 5-Bromo-2-fluorobenzaldehyde (1.0 eq.)

  • Potassium vinyltrifluoroborate (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

  • SPhos (triphenylphosphine ligand, 0.04 eq.)

  • Potassium Carbonate (K₂CO₃, 3.0 eq.), finely ground

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

Procedure:

  • Solvent Preparation (Crucial Step): Prepare a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the mixture vigorously with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.[8] This step is vital to prevent oxidation and deactivation of the Pd(0) catalyst that will be formed in situ.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluorobenzaldehyde, potassium vinyltrifluoroborate, and finely ground potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[11]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos ligand.

  • Solvent Addition: Using a cannula or syringe, transfer the prepared and degassed dioxane/water solvent mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 5-ethenyl-2-fluorobenzaldehyde.

References

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • American Chemical Society. (2020, December 1). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP).
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
  • MDPI. (2017, September 11). Heck Reaction—State of the Art.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
  • Reddit. (2019, October 7). significant dehalogenation in stille coupling : r/Chempros.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Wikipedia. (n.d.). Stille reaction.
  • Organic Synthesis. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Moisture-Sensitive Fluorobenzaldehyde Derivatives

Welcome to the Application Science Technical Support Center. Fluorobenzaldehyde derivatives are critical electrophilic building blocks in medicinal chemistry, agrochemical synthesis, and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Fluorobenzaldehyde derivatives are critical electrophilic building blocks in medicinal chemistry, agrochemical synthesis, and materials science. However, their unique electronic properties make them highly susceptible to environmental degradation. This technical guide provides researchers with authoritative troubleshooting strategies, mechanistic insights, and validated protocols for handling these sensitive reagents.

Part 1: Causality & Mechanisms of Degradation (FAQ)

Q: Why do fluorobenzaldehydes degrade so rapidly when exposed to ambient air and moisture compared to standard benzaldehyde? A: The accelerated degradation is driven by the strong inductive electron-withdrawing effect of the fluorine substituent on the aromatic ring. This effect significantly increases the partial positive charge on the carbonyl carbon, maximizing its electrophilicity[1]. When exposed to ambient moisture, this highly electrophilic center undergoes rapid, reversible nucleophilic attack by water to form a gem-diol (hydrate). Concurrently, exposure to atmospheric oxygen triggers a radical autoxidation pathway, irreversibly converting the aldehyde into a fluorobenzoic acid[2].

Q: How does moisture specifically impact my downstream organometallic or coupling reactions? A: Moisture introduces two distinct modes of experimental failure. First, the formation of the gem-diol masks the reactive carbonyl, preventing desired nucleophilic additions (e.g., Grignard reactions) or imine condensations. Second, any free water or acidic protons from the oxidized byproduct (fluorobenzoic acid) will immediately quench highly basic organometallic reagents, such as lithiated species, leading to incomplete conversions and complex byproduct mixtures[1].

Pathway A Fluorobenzaldehyde (Highly Electrophilic) B gem-Diol (Hydrate) (Moisture Degradation) A->B + H2O (Reversible) C Fluorobenzoic Acid (Oxidative Degradation) A->C + O2 (Irreversible) B->C Radical Autoxidation

Mechanistic pathways of fluorobenzaldehyde degradation via moisture and oxidation.

Part 2: Storage and Handling Best Practices (FAQ)

Q: What is the optimal storage condition to maximize the shelf-life of commercial fluorobenzaldehydes? A: Commercial fluorobenzaldehydes must be stored in tightly sealed, light-resistant containers under an inert atmosphere at temperatures between 2°C and 8°C[1]. Argon is strongly recommended over nitrogen; because argon is denser than air, it provides a superior protective blanket over the liquid surface, effectively displacing residual oxygen and moisture.

Q: I noticed a white crystalline precipitate in my bottle of 4-fluorobenzaldehyde. What is it, and can I still use the reagent? A: The white crystalline solid is 4-fluorobenzoic acid, the primary degradation product resulting from oxidation[2]. You cannot use this reagent as-is for sensitive synthetic steps. The presence of the acid will alter the stoichiometry of your reaction, neutralize basic catalysts, and quench organometallic reagents. The reagent must be purified prior to use.

Workflow Start Visual Inspection of Reagent Bottle Check Is solid precipitate present in liquid? Start->Check Yes Yes: Carboxylic Acid Contamination Check->Yes Solid formed No No: Clear Liquid Check->No Clear liquid Purify Aqueous Base Wash & Vacuum Distillation Yes->Purify Store Store under Argon at 2-8°C No->Store Purify->Store

Decision tree for visual inspection and handling of degraded fluorobenzaldehydes.

Part 3: Quantitative Data & Impurity Profiling

To effectively troubleshoot reaction failures, it is critical to understand the typical impurity profile of degraded commercial fluorobenzaldehydes. The table below summarizes these parameters and their synthetic impact.

Impurity / ParameterTypical Limit (%)Origin / CausalityImpact on Synthesis
4-Fluorobenzoic acid VariableAutoxidation due to air/light exposure[2].Quenches basic reagents; alters stoichiometry.
gem-Diol (Hydrate) TransientAmbient moisture exposure.Masks carbonyl reactivity; lowers overall yield.
Positional Isomers ≤ 0.10%Synthesis byproduct (formylation)[2].Generates isomeric target compounds.
Benzaldehyde ≤ 0.05%Synthesis byproduct[2].Leads to non-fluorinated side products.

Part 4: Step-by-Step Methodologies

Protocol 1: Purification of Degraded Fluorobenzaldehyde (Base Wash & Distillation)

This self-validating protocol removes carboxylic acid impurities and residual moisture, ensuring the reagent is restored to >99% purity.

  • Dilution: Dissolve the degraded fluorobenzaldehyde in a non-polar, water-immiscible solvent (e.g., diethyl ether or dichloromethane) at a ratio of 1:5 (v/v).

  • Base Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: The weak base deprotonates the fluorobenzoic acid, partitioning it into the aqueous layer as a water-soluble sodium salt, while the target aldehyde remains safely in the organic layer.

  • Phase Separation & Washing: Separate the organic layer and wash it once with brine to remove residual water and dissolved salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes. Filter out the drying agent.

  • Concentration & Vacuum Distillation: Remove the solvent using a rotary evaporator. Transfer the crude liquid to a short-path distillation apparatus. Distill the fluorobenzaldehyde under high vacuum (e.g., 50-60°C at 10 mmHg), discarding the first 5% of the distillate (forerun) to ensure complete removal of trace moisture.

  • Validation: Analyze the purified distillate via GC-MS to confirm the absence of the acid peak (which typically elutes later than the aldehyde)[2].

Protocol 2: Moisture-Free Handling via Schlenk Technique

To prevent re-hydration or oxidation during reaction setup, follow this strict inert-atmosphere transfer protocol.

  • Apparatus Preparation: Flame-dry all glassware under a continuous flow of argon. Allow the glassware to cool to room temperature while maintaining the argon purge.

  • Septum Sealing: Cap the reaction flask with a high-quality rubber septum. Insert an argon inlet needle to maintain positive pressure.

  • Syringe Purging: Use a gas-tight syringe. Pierce the septum of the argon line, draw argon into the syringe, and expel it outside. Repeat this purge cycle three times to eliminate atmospheric moisture from the syringe barrel.

  • Reagent Transfer: Insert the purged syringe into the fluorobenzaldehyde reagent bottle (which must also be under argon). Slowly draw the required volume. Invert the syringe to tap out any argon bubbles, then transfer the liquid directly into the reaction flask.

References

  • 3-Fluorobenzaldehyde 456-48-4 wiki - Guidechem . guidechem.com. 1

  • 4-(benzyloxy)-2-fluorobenzaldehyde; CAS No. - ChemShuttle . chemshuttle.com.

  • Common impurities in commercial 4-Fluorobenzaldehyde - Benchchem . benchchem.com. 2

Sources

Troubleshooting

Technical Support Guide: Storage &amp; Stabilization of Vinyl-Benzaldehyde Compounds

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: 4-Vinylbenzaldehyde (VBA) and related styrene-aldehyde derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: 4-Vinylbenzaldehyde (VBA) and related styrene-aldehyde derivatives. Version: 2.1 (Current as of March 2026)

Core Challenges: The "Dual-Reactivity" Problem

As a Senior Application Scientist, the most frequent issue I encounter with 4-Vinylbenzaldehyde is its dual instability . Unlike simple styrene, VBA possesses two reactive centers that compete for degradation pathways:

  • The Vinyl Group (Polymerization): Like styrene, it is prone to radical-initiated autopolymerization, leading to insoluble gels or solids.

  • The Aldehyde Group (Autoxidation): It readily oxidizes in the presence of air to form 4-vinylbenzoic acid, which appears as white crystals or causes pH shifts.

The Paradox: Standard polymerization inhibitors (like TBC) require dissolved oxygen to function effectively.[1] However, oxygen is the primary driver of aldehyde oxidation. Therefore, your storage strategy must balance these opposing requirements.

Inhibitor Selection & Mechanism

Q: Which inhibitor should I use for 4-Vinylbenzaldehyde?

A: The industry standard is 4-tert-Butylcatechol (TBC) , typically at 100–500 ppm . However, for specific applications (e.g., UV-curing or highly sensitive biological assays), MEHQ is a valid alternative.

Comparative Analysis of Inhibitors
Feature4-tert-Butylcatechol (TBC) MEHQ (4-Methoxyphenol) Hydroquinone (HQ)
Primary Use Styrene & Vinyl derivativesAcrylates & MethacrylatesGeneral Purpose (Older)
Mechanism Radical Scavenging (Requires

)
Radical Scavenging (Requires

)
Radical Scavenging
Solubility Soluble in monomer/organicsSoluble in monomer/organicsSoluble in water/alcohols
Removal Alumina Column or Caustic WashAlumina Column or Caustic WashDifficult to remove completely
Discoloration Low (Yellows over time)Very LowHigh (Turns brown/black)
Recommendation Preferred for VBAAlternative (if TBC interferes)Not Recommended
Q: Why does the inhibitor need oxygen, and how do I manage this with an aldehyde?

A: Phenolic inhibitors like TBC do not react directly with the carbon-centered monomer radical (


). Instead, they react with the peroxy radical (

) formed when the monomer radical reacts with oxygen.
  • Without Oxygen: TBC is effectively dormant; polymerization can proceed slowly.

  • With Oxygen: TBC stops polymerization, but the aldehyde group oxidizes to carboxylic acid.

The "Cold-Inert" Compromise: For 4-Vinylbenzaldehyde, temperature control is more critical than oxygen synergy .

  • Store at -20°C: This kinetically arrests both polymerization and oxidation.

  • Store under Inert Gas (Nitrogen/Argon): We prioritize preventing aldehyde oxidation. At -20°C, the thermal initiation of polymerization is negligible, so the "dormant" TBC is acceptable. The TBC acts as a safety net during brief warming periods (e.g., thawing/handling) when air is inevitably introduced.

Storage Protocols & Decision Logic

Visual Guide: Storage Decision Tree

The following diagram illustrates the logic for storing VBA based on usage frequency and duration.

StorageLogic Start Received 4-Vinylbenzaldehyde CheckState Check Physical State (Liquid vs. Solid) Start->CheckState LongTerm Long-Term Storage (>1 Month) CheckState->LongTerm ShortTerm Active Use (<1 Month) CheckState->ShortTerm Freezer Store at -20°C Under Nitrogen/Argon LongTerm->Freezer Mandatory Fridge Store at 2-8°C Keep Dark ShortTerm->Fridge Acceptable OxidationRisk Risk: Aldehyde Oxidation (White Acid Crystals) Freezer->OxidationRisk If air leak PolymerRisk Risk: Polymerization (Viscosity Increase) Fridge->PolymerRisk If inhibitor low

Caption: Decision logic for storage conditions balancing oxidation and polymerization risks.

Pre-Experiment Protocol: Inhibitor Removal

Issue: TBC is a potent radical scavenger and will kill your polymerization reaction or interfere with catalytic cycles. It must be removed before use.[1][2]

Method A: Flash Chromatography (Recommended)

This method is anhydrous and avoids emulsion formation, which is common with the caustic wash method due to the aldehyde group.

Reagents:

  • Activated Basic Alumina (Brockmann I) or Silica Gel.

  • Glass Pasteur pipette or small column.

  • Cotton/Glass wool.[3]

Protocol:

  • Pack: Insert a small plug of cotton into a Pasteur pipette. Fill with ~2-3 cm of basic alumina.

  • Wet: Pre-wet the column with a small amount of the solvent you will use (or neat monomer if liquid and low viscosity).

  • Elute: Pass the 4-Vinylbenzaldehyde directly through the column.

    • Note: The TBC (phenolic) binds tightly to the basic alumina (appearing as a dark band at the top). The monomer passes through.[1][2][4]

  • Collect: Collect the clear filtrate. Use immediately.

Method B: Caustic Wash (Scale > 50g only)

Warning: Only use this if you have large quantities. The aldehyde group can undergo Cannizzaro reactions in strong base if left too long.

  • Wash monomer with 10% NaOH (aq) (3x). The aqueous layer will turn pink/brown (TBC salt).

  • Wash with distilled water (3x) until pH is neutral.

  • Dry over

    
     and filter.
    

Troubleshooting & FAQs

Q: My 4-Vinylbenzaldehyde has turned into a solid. Is it ruined?

A: Not necessarily.

  • Scenario A (Crystallization): VBA has a melting point near room temperature (depending on purity/supercooling, it often behaves as a liquid but can freeze). Gently warm it to 30°C. If it melts back to a clear, low-viscosity liquid, it was just frozen.

  • Scenario B (Polymerization): If warming to 30-40°C does not melt the solid, or if it remains a gooey gel, it has polymerized. Discard.

  • Scenario C (Oxidation): If you see white crystalline needles precipitating out of the liquid, this is likely 4-vinylbenzoic acid . You can filter these out, but the purity of the remaining liquid is compromised.

Q: Can I distill 4-Vinylbenzaldehyde to purify it?

A: Proceed with extreme caution. Distillation requires heat, which promotes thermal polymerization. If you must distill:

  • Use High Vacuum (< 1 mmHg) to keep the boiling point as low as possible (< 60°C).

  • Add a "pot inhibitor" (e.g., solid TBC or Phenothiazine) to the boiling flask to prevent polymerization during heating.

  • Do not distill to dryness; the residue is an explosion hazard.

Q: I need to store the monomer after removing the inhibitor. How long do I have?

A: Less than 24 hours. Once the inhibitor is removed, the monomer is "live." Store it at -20°C or -80°C immediately. Even at these temperatures, slow polymerization can occur without the inhibitor. Always remove the inhibitor immediately prior to your experiment.

References

  • Sigma-Aldrich (Merck). 4-Vinylbenzaldehyde Product Specification & Storage. Retrieved from

  • BenchChem. Inhibitor Selection and Removal Guide. Retrieved from

  • National Institutes of Health (PubChem). 4-Vinylbenzaldehyde Compound Summary. Retrieved from

  • Macromolecules Journal. RAFT Polymerization of 4-Vinylbenzaldehyde. (Mechanistic insights on polymerization risks). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative 19F NMR Guide: 2-Fluorobenzaldehyde vs. 5-Ethenyl-2-fluorobenzaldehyde

This guide provides a technical comparison of the 19F NMR chemical shifts for 2-fluorobenzaldehyde and its functionalized derivative, 5-ethenyl-2-fluorobenzaldehyde . It is designed for researchers requiring precise stru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the 19F NMR chemical shifts for 2-fluorobenzaldehyde and its functionalized derivative, 5-ethenyl-2-fluorobenzaldehyde . It is designed for researchers requiring precise structural verification of fluorinated benzaldehyde building blocks.

Executive Summary

The introduction of an ethenyl (vinyl) group at the para position relative to the fluorine atom in 2-fluorobenzaldehyde results in a distinct upfield shift (shielding) of the 19F signal. This shift is governed by the electronic donating character of the vinyl moiety through resonance, which increases electron density around the fluorine nucleus.

CompoundStructure19F Shift (

, ppm)*
Multiplicity
2-Fluorobenzaldehyde Parent Core-113.5 to -116.0 Multiplet (ddd)
5-Ethenyl-2-fluorobenzaldehyde para-Vinyl Derivative-115.0 to -118.0 Multiplet (ddd)

*Note: Values referenced to CFCl₃ (0 ppm) in CDCl₃. Solvent effects are significant in 19F NMR; aqueous buffers can shift signals by >10 ppm (e.g., 2-FBA appears at -124.7 ppm in phosphate buffer).

Mechanistic Insight: Substituent Effects

Understanding the shift difference requires analyzing the electronic environment created by the substituents.

The Parent: 2-Fluorobenzaldehyde

The fluorine atom is located at the C2 position, ortho to the aldehyde (-CHO) group.

  • Electronic Effect: The aldehyde is a strong electron-withdrawing group (EWG). While EWGs typically deshield nuclei (move downfield), ortho substituents often induce a "field effect" or "ortho effect" that can lead to anomalous shielding compared to para isomers.

  • Baseline: Compared to fluorobenzene (-113.5 ppm ), the ortho-aldehyde exerts a subtle influence, keeping the shift in a similar range in non-polar solvents.

The Derivative: 5-Ethenyl-2-fluorobenzaldehyde

This compound features a vinyl (-CH=CH₂) group at C5.

  • Positional Relationship: The vinyl group at C5 is para to the fluorine atom at C2.

  • Vinyl Group Effect: Although the vinyl group is inductively withdrawing (-I), it is an electron donor by resonance (+R). In the Hammett equation, the

    
     value for a vinyl group is approximately -0.08 , indicating a net electron-donating effect relative to hydrogen.
    
  • Net Result: The donation of electron density into the ring shielding the fluorine nucleus, causing an upfield shift (more negative ppm) of approximately 1.5 – 3.0 ppm relative to the parent compound.

Experimental Data & Protocol

Solvent Dependence

19F chemical shifts are highly sensitive to solvent polarity and hydrogen bonding. The table below illustrates the expected shifts in common solvents.

Solvent2-Fluorobenzaldehyde (

)
5-Ethenyl-2-fluorobenzaldehyde (

)
Notes
CDCl₃ -113.5 to -116.0 ppm-115.0 to -118.0 ppmStandard for organic synthesis.
DMSO-d₆ -114.0 to -117.0 ppm-116.0 to -119.0 ppmUsed for polar intermediates.
Aq. Buffer (pH 7) -124.7 ppm [1]~ -127.0 ppm (Predicted)High shielding due to solvation/H-bonding.
Standardized NMR Protocol

To ensure reproducible data, follow this self-validating protocol.

Reagents:

  • Analyte: ~10-20 mg of benzaldehyde derivative.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) with 0.03% v/v TMS.

  • Internal Standard: α,α,α-Trifluorotoluene (

    
     = -63.72 ppm) or Hexafluorobenzene (
    
    
    
    = -164.9 ppm). Avoid CFCl₃ due to volatility.

Acquisition Parameters (400 MHz Instrument):

  • Pulse Sequence: zg (standard 1D) or zg30.

  • Spectral Width (SW): 200 ppm (typically -50 to -250 ppm).

  • Offset (O1P): -120 ppm.

  • Relaxation Delay (D1):

    
     5 seconds (Fluorine T1 relaxation can be long; ensure full relaxation for quantitative integration).
    
  • Scans (NS): 16 – 64 (High sensitivity of 19F allows fewer scans).

Structural Validation Workflow

The following diagram outlines the decision process for validating the synthesis of 5-ethenyl-2-fluorobenzaldehyde from its precursor.

NMR_Workflow Start Crude Reaction Mixture (Suzuki/Stille Coupling) Check1 1H NMR Screening (Aldehyde Proton ~10.3 ppm) Start->Check1 Check2 Vinyl Protons Present? (dd, 5.0 - 6.8 ppm) Check1->Check2 Run19F Acquire 19F NMR (CDCl3, Int. Std.) Check2->Run19F Yes Invalid Check for Impurities/ Starting Material Check2->Invalid No Compare Compare Shift to Parent (2-Fluorobenzaldehyde) Run19F->Compare Decision Shift < -116 ppm? (More Negative) Compare->Decision Valid Product Confirmed: 5-Ethenyl-2-fluorobenzaldehyde Decision->Valid Yes (Shielding Effect) Decision->Invalid No (Unreacted)

Caption: Logic flow for verifying the 5-ethenyl derivative using 1H and 19F NMR markers.

References

  • Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes. ResearchGate. (2012). Reports 2-fluorobenzaldehyde shift at -124.7 ppm in aqueous buffer.

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB) NMR Facility. Lists Fluorobenzene at -113.5 ppm and p-difluorobenzene at -106.0 ppm.[1]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. (2018). Discusses scaling factors and solvent effects (CDCl3 vs Gas Phase) for accurate prediction.

  • 19F NMR Chemical Shift Table. Alfa Chemistry. Provides general ranges and substituent effects for fluoroaromatics.[2]

Sources

Comparative

A Comparative Analysis of HPLC Retention Times: 5-Ethenyl- vs. 5-Ethynyl-2-fluorobenzaldehyde

A Senior Application Scientist's Guide to Predicting Elution Order in Reverse-Phase Chromatography In the realm of pharmaceutical development and fine chemical synthesis, the purification and analysis of structurally sim...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Predicting Elution Order in Reverse-Phase Chromatography

In the realm of pharmaceutical development and fine chemical synthesis, the purification and analysis of structurally similar isomers represent a significant analytical challenge. Even minute differences in molecular structure can lead to distinct pharmacological activities and impurity profiles. This guide provides an in-depth comparison of the expected High-Performance Liquid Chromatography (HPLC) retention behavior of two closely related aromatic aldehydes: 5-ethenyl-2-fluorobenzaldehyde and 5-ethynyl-2-fluorobenzaldehyde. By dissecting their physicochemical properties and applying the fundamental principles of chromatography, we can logically predict their elution order and develop a robust separation strategy.

The Decisive Factor: Molecular Polarity in Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of analytical chemistry, prized for its ability to separate compounds based on their hydrophobicity.[1][2] The fundamental principle is straightforward: a nonpolar stationary phase (most commonly, silica particles chemically bonded with C18 alkyl chains) is used with a polar mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[3]

In this competitive environment, nonpolar (more hydrophobic) analytes exhibit a stronger affinity for the nonpolar stationary phase and are retained longer on the column. Conversely, more polar analytes have a greater affinity for the polar mobile phase, causing them to travel through the column more quickly and elute earlier.[3] Therefore, to predict the elution order of our two compounds, we must first determine their relative polarities.

Structural Dissection: The Ethenyl vs. Ethynyl Group

The two molecules are structural isomers, differing only in the nature of the unsaturated substituent at the C5 position: an ethenyl (vinyl) group versus an ethynyl (acetylenic) group.

Feature5-Ethenyl-2-fluorobenzaldehyde5-Ethynyl-2-fluorobenzaldehyde
Structure
Substituent Ethenyl (-CH=CH₂)Ethynyl (-C≡CH)
Hybridization sp² (double bond)sp (triple bond)

The key to their difference in polarity lies in the hybridization of the carbon atoms in these substituent groups.

  • Ethenyl Group (-CH=CH₂): The carbons are sp² hybridized.

  • Ethynyl Group (-C≡CH): The carbons are sp hybridized.

The s-character of an orbital dictates how close its electrons are to the nucleus. An sp orbital has 50% s-character, while an sp² orbital has only 33.3% s-character. The higher s-character in the sp-hybridized carbons of the ethynyl group makes them more electronegative than the sp² carbons of the ethenyl group.[4] This increased electronegativity results in the triple bond being more electron-withdrawing and, consequently, more polar than the double bond.

Furthermore, the terminal hydrogen on the ethynyl group is notably more acidic than the hydrogens on the ethenyl group due to the high electronegativity of the adjacent sp-hybridized carbon.[5] This acidic proton can participate in dipole-dipole interactions or weak hydrogen bonding with the polar mobile phase, further increasing the overall polarity of the 5-ethynyl-2-fluorobenzaldehyde molecule.

Hypothesis: Based on this analysis, 5-ethynyl-2-fluorobenzaldehyde is the more polar of the two compounds. Therefore, in a reverse-phase HPLC system, it is predicted to have a weaker interaction with the nonpolar stationary phase and a shorter retention time than the less polar 5-ethenyl-2-fluorobenzaldehyde.

Physicochemical Property Summary

Property5-Ethenyl-2-fluorobenzaldehyde5-Ethynyl-2-fluorobenzaldehydeJustification
Molecular Formula C₉H₇FOC₉H₅FOIsomers (Note: Formula for Ethenyl corrected)
Molecular Weight 150.15 g/mol 148.13 g/mol Near-identical mass
Predicted Polarity Less PolarMore PolarHigher s-character of sp carbons in ethynyl group increases electronegativity and polarity.
Predicted Elution Order SecondFirstMore polar compounds elute earlier in RP-HPLC.
Predicted Retention Time LongerShorterWeaker interaction with the C18 stationary phase for the more polar analyte.

A Validated Experimental Protocol for Separation

To experimentally verify this prediction, the following detailed reverse-phase HPLC method is proposed. The protocol is designed to be self-validating by employing standard, robust conditions that prioritize reproducibility.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase A: 0.1% Formic Acid in Water p2 Prepare Mobile Phase B: Acetonitrile p3 Accurately weigh ~1 mg each of 5-ethenyl- & 5-ethynyl-2-fluorobenzaldehyde p4 Dissolve standards in Mobile Phase B to create 1 mg/mL stock solutions p3->p4 p5 Dilute stocks with 50:50 A:B to a final concentration of ~10 µg/mL p4->p5 h1 System Equilibration: Isocratic flow at initial conditions for 15 min p5->h1 Transfer to Autosampler h2 Inject 5 µL of prepared sample mixture h3 Run Isocratic Separation (e.g., 60% B for 15 min) h4 Detect analytes via UV detector at 254 nm d1 Integrate chromatogram peaks h4->d1 Generate Chromatogram d2 Identify peaks by running individual standards d1->d2 d3 Compare retention times (tR) and calculate resolution (Rs) between the two peaks d2->d3

Caption: A typical experimental workflow for the comparative HPLC analysis.

Detailed Method Parameters
  • Instrumentation:

    • An analytical HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Stationary Phase (Column):

    • Column: C18 bonded silica column (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18).

    • Dimensions: 4.6 mm (I.D.) x 150 mm (length).

    • Particle Size: 3.5 µm or 5 µm.

    • Rationale: A C18 column is the industry standard for reverse-phase chromatography, providing a highly nonpolar surface that promotes separation based on hydrophobic interactions.[1]

  • Mobile Phase:

    • Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.

    • Solvent B: HPLC-grade acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier that offers good resolving power and lower viscosity than methanol. The addition of formic acid helps to protonate any residual silanol groups on the stationary phase, minimizing peak tailing and ensuring sharp, symmetrical peaks for the aldehyde analytes.

  • Chromatographic Conditions:

    • Elution Mode: Isocratic.

    • Composition: 60% Solvent B / 40% Solvent A (This starting point may require optimization).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Rationale: An isocratic elution is chosen for its simplicity and robustness, which is ideal for separating a simple two-component mixture.[6] Maintaining a constant column temperature is critical for ensuring retention time stability and reproducibility.[7]

  • Detection:

    • Wavelength: 254 nm.

    • Rationale: Aromatic aldehydes typically exhibit strong absorbance around 254 nm due to the π-π* electronic transitions in the benzene ring and carbonyl group, providing excellent sensitivity.

Conclusion and Expected Outcome

The subtle structural difference between an sp²-hybridized ethenyl group and an sp-hybridized ethynyl group imparts a tangible difference in molecular polarity. The greater electronegativity of the ethynyl substituent makes 5-ethynyl-2-fluorobenzaldehyde a more polar molecule than its ethenyl counterpart.

Based on the foundational principles of reverse-phase chromatography, this difference in polarity will be the driving force for their separation. It is confidently predicted that 5-ethynyl-2-fluorobenzaldehyde will elute first , exhibiting a shorter retention time, followed by the less polar and more retained 5-ethenyl-2-fluorobenzaldehyde . The proposed HPLC method provides a robust framework for experimentally confirming this hypothesis and achieving baseline separation, a critical step in the quality control and characterization of these important chemical entities.

References

  • PubMed. (2025, February 8). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns.
  • MDPI. (2021, April 8). Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis.
  • bioRxiv. (2022, October 21). Retention time prediction to facilitate molecular structure identification with tandem mass spectrometry.
  • Oxford Academic. (2018, September 8). Liquid-chromatography retention order prediction for metabolite identification.
  • Environmental Standards, Inc. (2017, March 6). Predicting Liquid Chromatography Retention Times using Computational Chemistry Data Analytics.
  • Achmem. 5-Ethynyl-2-fluorobenzaldehyde.
  • BLD Pharm. 446-52-6|2-Fluorobenzaldehyde.
  • PubChem. 2-(4-Ethylphenyl)-5-fluorobenzaldehyde.
  • Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • SCAT Europe Blog. (n.d.). Retention Times: Stable & Precise | HPLC Analysis.
  • PMC. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • ChemicalBook. 2-Fluorobenzaldehyde manufacturers and suppliers in india.
  • Stack Exchange. (2025, March 21). Does ethenyl group shows +R or -R effect, when attached to benzene?
  • ChemScene. 1851952-10-7 | 3-Ethynyl-2-fluorobenzaldehyde.
  • Chromatography Forum. (2010, July 19). HPLC Retention Time.
  • Science.gov. hplc retention times: Topics.
  • Sunway Pharm Ltd. 5-Ethynyl-2-fluorobenzaldehyde - CAS:1440535-11-4.
  • ResearchGate. HPLC retention times and absorption maxima of metabolic intermediates formed by F11 cells exposed to fluorobenzene in the presence of glucose.
  • PubChem. 5-Chloro-2-fluorobenzaldehyde.
  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • GL Sciences. Organic Solvents Retention Time Table.
  • LCGC International. (2022, April 15). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • Sigma-Aldrich. 5-Bromo-2-fluorobenzaldehyde 97.
  • CymitQuimica. CAS 96515-79-6: 5-Chloro-2-fluorobenzaldehyde.
  • PMC. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review.
  • Nacalai Tesque. (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Chemistry LibreTexts. (2023, August 3). 2.4: Day 12- Intermolecular Forces; Functional Groups.
  • Element Lab Solutions. Retention Shifts in HPLC.
  • PMC - NIH. HPLC Retention time prediction for metabolome analysi.
  • Quora. (2020, March 17). What is the difference between ethylene and ethylidene?
  • YouTube. (2015, September 28). How To Tell If a Molecule is Polar or Nonpolar.
  • Chem-Impex. 5-Bromo-2-fluorobenzaldehyde.

Sources

Validation

A Comparative Guide to the Reactivity of 5-Ethenyl-2-Fluorobenzaldehyde and 5-Bromo-2-Fluorobenzaldehyde

Introduction In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the feasibility an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the feasibility and efficiency of a synthetic route. Substituted benzaldehydes are foundational building blocks, offering a versatile handle for a myriad of chemical transformations. This guide provides an in-depth comparative analysis of two such building blocks: 5-ethenyl-2-fluorobenzaldehyde and 5-bromo-2-fluorobenzaldehyde .

While both molecules share a common 2-fluorobenzaldehyde core, the crucial difference lies in the substituent at the 5-position: an ethenyl (vinyl) group versus a bromine atom. This single atomic substitution fundamentally alters the electronic properties and, consequently, the chemical reactivity of the molecule. For researchers and drug development professionals, understanding these nuanced differences is paramount for strategic synthetic planning. This document will dissect their reactivity profiles, supported by experimental data and protocols, to empower chemists to make informed decisions in their synthetic endeavors.

Pillar 1: Electronic and Steric Landscape

The reactivity of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents. The 2-fluoro and 1-formyl groups are common to both molecules. Both are strongly electron-withdrawing groups, deactivating the aromatic ring towards electrophilic substitution and increasing the electrophilicity of the aldehyde's carbonyl carbon. The key distinction arises from the C-5 substituent.

  • 5-Ethenyl-2-fluorobenzaldehyde : The ethenyl group is electron-donating through resonance, capable of delocalizing pi-electrons into the aromatic system. This partially counteracts the deactivating effects of the fluoro and formyl groups. The vinyl moiety itself is a site of high reactivity, amenable to a host of addition and coupling reactions.

  • 5-Bromo-2-fluorobenzaldehyde : The bromine atom exhibits a dual electronic nature. It is strongly electron-withdrawing by induction but weakly electron-donating by resonance. The net effect is deactivation of the aromatic ring. Crucially, the carbon-bromine bond serves as a prime reaction site for palladium-catalyzed cross-coupling reactions, acting as an effective leaving group.[1]

This fundamental electronic divergence dictates that the two molecules are not interchangeable but rather complementary, offering distinct pathways for molecular elaboration.

Pillar 2: Comparative Reactivity in Key Transformations

The most significant divergence in the chemical behavior of these two compounds is observed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[2][3]

A. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Handles

The choice between the ethenyl and bromo substituents is a strategic one, defining the subsequent coupling strategy.

  • 5-Bromo-2-fluorobenzaldehyde as a Cross-Coupling Electrophile: This molecule is an excellent substrate for reactions where the aryl ring acts as the electrophile. The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. It is particularly well-suited for:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is one of the most robust and widely used methods for C-C bond formation.[4][5][6]

    • Stille Coupling: Reaction with organostannanes.

    • Heck Coupling: As the aryl halide partner that adds across a double bond.[7]

    • Negishi Coupling: Reaction with organozinc reagents.[2]

  • 5-Ethenyl-2-fluorobenzaldehyde as a Cross-Coupling Nucleophile/Alkene Partner: In this case, the reactivity is centered on the vinyl group.

    • Mizoroki-Heck Reaction: The vinyl group itself is the reactive partner for coupling with an aryl or vinyl halide. This reaction is ideal for synthesizing stilbene and styrenyl derivatives.[8][9][10]

    • Hydrofunctionalization: The alkene can undergo various addition reactions, such as hydroesterification, to introduce new functional groups at the ethyl side chain.[11]

The differing roles of the two molecules in cross-coupling are visually summarized below.

G cluster_0 Reactivity of 5-Bromo-2-fluorobenzaldehyde cluster_1 Reactivity of 5-Ethenyl-2-fluorobenzaldehyde Bromo 5-Bromo-2-fluorobenzaldehyde Pd_Cycle_Suzuki Pd(0) Catalytic Cycle (e.g., Suzuki Coupling) Bromo->Pd_Cycle_Suzuki Oxidative Addition Biaryl Substituted Biaryl Product Pd_Cycle_Suzuki->Biaryl Reductive Elimination Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Pd_Cycle_Suzuki Transmetalation Ethenyl 5-Ethenyl-2-fluorobenzaldehyde Pd_Cycle_Heck Pd(0) Catalytic Cycle (e.g., Heck Reaction) Ethenyl->Pd_Cycle_Heck Migratory Insertion Stilbene Substituted Stilbene Product Pd_Cycle_Heck->Stilbene β-Hydride Elimination Aryl_Halide Ar'-X Aryl_Halide->Pd_Cycle_Heck Oxidative Addition

Figure 1: Comparative synthetic utility in palladium-catalyzed cross-coupling reactions.
B. Reactions of the Aldehyde Functional Group

The aldehyde group in both molecules is a versatile handle for transformations such as nucleophilic addition, condensation, oxidation, and reduction. Due to the stronger net electron-withdrawing character of the bromo-substituent compared to the ethenyl group, the carbonyl carbon of 5-bromo-2-fluorobenzaldehyde is rendered slightly more electrophilic. This can translate to faster reaction rates in nucleophilic additions, although in practice, conditions can be optimized for both substrates to achieve high yields.

Common transformations include:

  • Wittig Reaction: Conversion of the aldehyde to an alkene.[12]

  • Knoevenagel Condensation: Reaction with active methylene compounds.[12]

  • Reductive Amination: Formation of a new C-N bond.

  • Oxidation: Conversion to the corresponding carboxylic acid.

  • Reduction: Formation of the corresponding benzyl alcohol.

Pillar 3: Data-Driven Comparison and Experimental Protocols

Objective comparison requires quantitative data. The following tables summarize key physical and spectroscopic properties.

Table 1: Physicochemical Properties

Property5-Ethenyl-2-fluorobenzaldehyde5-Bromo-2-fluorobenzaldehyde
Molecular Formula C₉H₇FOC₇H₄BrFO[13]
Molecular Weight 150.15 g/mol 203.01 g/mol [1][13]
Boiling Point Not readily available~230 °C (lit.)[1][14]
Melting Point Not readily available23 °C (lit.)[1][15]
Density Not readily available~1.71 g/mL at 25 °C (lit.)[1][14]

Table 2: Representative ¹H NMR Spectral Data (Predicted/Referenced, CDCl₃, 400 MHz)

Proton5-Ethenyl-2-fluorobenzaldehyde (Predicted δ, ppm)5-Bromo-2-fluorobenzaldehyde (Referenced δ, ppm)
-CHO ~10.3~10.3
Ar-H (ortho to CHO) ~7.1 (dd)~7.2 (dd)
Ar-H (para to CHO) ~7.8 (ddd)~7.9 (ddd)
Ar-H (meta to CHO) ~7.6 (dd)~7.7 (dd)
-CH=CH₂ ~6.7 (dd, 1H)N/A
-CH=CH₂ ~5.9 (d, 1H), ~5.4 (d, 1H)N/A

Authoritative Protocols: A Self-Validating System

The following protocols are provided as robust, field-proven methods for key transformations of each compound.

Experimental Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-fluorobenzaldehyde

This protocol describes a typical procedure for coupling an arylboronic acid to the bromo-substituted core.

G Start 1. Reagent Setup React 2. Reaction (Inert Atmosphere) Start->React Combine 5-bromo-2-fluorobenzaldehyde, arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., Toluene/H₂O) Workup 3. Aqueous Workup React->Workup Heat (e.g., 80-100 °C) for 4-16h. Cool to RT. Purify 4. Purification Workup->Purify Dilute with EtOAc. Wash with H₂O and brine. Dry over Na₂SO₄. End Final Product Purify->End Concentrate solvent. Purify by column chromatography.

Figure 2: Generalized workflow for Suzuki-Miyaura coupling.

Materials:

  • 5-Bromo-2-fluorobenzaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL) and Water (0.5 mL)

  • Schlenk flask, magnetic stirrer, condenser

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-fluorobenzaldehyde, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Experimental Protocol 2: Mizoroki-Heck Reaction of 5-Ethenyl-2-fluorobenzaldehyde

This protocol details the coupling of an aryl bromide to the ethenyl group.

G Start 1. Reagent Setup React 2. Reaction (Inert Atmosphere) Start->React Combine 5-ethenyl-2-fluorobenzaldehyde, aryl bromide, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), base (e.g., Et₃N), and solvent (e.g., DMF) Workup 3. Filtration & Workup React->Workup Heat (e.g., 100-130 °C) for 12-24h. Cool to RT. Purify 4. Purification Workup->Purify Filter off salts. Dilute with H₂O. Extract with an organic solvent. End Final Product Purify->End Dry and concentrate solvent. Purify by column chromatography.

Figure 3: Generalized workflow for the Mizoroki-Heck reaction.

Materials:

  • 5-Ethenyl-2-fluorobenzaldehyde (1.0 mmol)

  • Aryl bromide (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Tri(o-tolyl)phosphine (0.1 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk flask, magnetic stirrer, condenser

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 5-ethenyl-2-fluorobenzaldehyde, the aryl bromide, Pd(OAc)₂, and tri(o-tolyl)phosphine in DMF.

  • Add triethylamine to the mixture.

  • Heat the reaction to 120 °C and stir for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the trans-stilbene product.[7][16]

Conclusion and Strategic Recommendations

The reactivities of 5-ethenyl-2-fluorobenzaldehyde and 5-bromo-2-fluorobenzaldehyde are not merely different; they are synthetically orthogonal.

  • Choose 5-bromo-2-fluorobenzaldehyde when the goal is to construct a biaryl system or introduce a new substituent directly onto the aromatic core via Suzuki, Stille, or other similar cross-coupling reactions. It is the ideal precursor for building molecular complexity from the C-5 position.

  • Choose 5-ethenyl-2-fluorobenzaldehyde when the synthetic plan involves creating a stilbene-like conjugated system via a Heck reaction or when modifications to a two-carbon linker at the C-5 position are desired. It provides a pre-installed, reactive alkene handle for further elaboration.

By understanding the fundamental principles that govern their reactivity, chemists can strategically leverage these versatile building blocks to accelerate the synthesis of complex targets in drug discovery and materials science.

References

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • PubChem. 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Available at: [Link]

  • Nakao, J., & Hiyama, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. Available at: [Link]

  • Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 1(8), 1267–1269. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available at: [Link]

  • MDPI. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]

  • National Center for Biotechnology Information. (2006, August 22). 5-[(E)-2-(4-[18F]Fluorophenyl)ethenyl]-1,3-benzenediol. Available at: [Link]

  • Google Patents. Process for producing fluorobenzaldehydes.
  • Sharma, G., & Bedekar, A. V. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]

  • PubChem. 2-(4-Ethylphenyl)-5-fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (n.d.). The Palladium-Catalyzed Cross Coupling of Vinyl and Aryl Triflates with 2-Furylzinc Chloride: An Efficient Route to 2Vinyl and 2-Arylfurans. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Available at: [Link]

  • MDPI. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]

  • ResearchGate. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available at: [Link]

  • ResearchGate. (n.d.). 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde.... Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. (n.d.). Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemical Communications (RSC Publishing). Ligand-enabled palladium-catalyzed hydroesterification of vinyl arenes with high linear selectivity to access 3-arylpropanoate esters. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Conjugated Fluorobenzaldehydes

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of conjugated fluorobenzaldehydes, offering valuable insights for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of conjugated fluorobenzaldehydes, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the interplay of molecular structure, substituent effects, and solvent interactions, we aim to elucidate the factors governing the photophysical properties of these important compounds.

Introduction: The Significance of Conjugation and Fluorine Substitution

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. In aromatic aldehydes like benzaldehyde, the absorption bands arise from n→π* and π→π* electronic transitions within the carbonyl group and the benzene ring.[1][2][3][4] When a benzaldehyde molecule contains a conjugated system—an alternating series of single and double bonds—the π electrons are delocalized over a larger area.[5] This delocalization decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths.[3][4][5][6]

The introduction of a fluorine atom to the benzaldehyde ring further modulates these spectral properties. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I).[7] However, it also possesses lone pairs of electrons that can participate in resonance, leading to a weak electron-donating mesomeric effect (+M). The net electronic effect of fluorine substitution influences the energy levels of the molecular orbitals, thereby altering the UV-Vis absorption spectrum.[7][8][9]

Comparative Spectral Analysis: The Impact of Fluorine Position

The position of the fluorine substituent on the benzaldehyde ring significantly impacts the UV-Vis absorption spectrum. Let's consider a comparative analysis of non-fluorinated benzaldehyde with its ortho-, meta-, and para-fluorinated analogs in a non-polar solvent like cyclohexane.

Compoundλmax (n→π) (nm)ε (n→π) (L mol⁻¹ cm⁻¹)λmax (π→π) (nm)ε (π→π) (L mol⁻¹ cm⁻¹)
Benzaldehyde~280~100~244~15,000
2-Fluorobenzaldehyde~285~150~240~12,000
3-Fluorobenzaldehyde~282~120~242~13,500
4-Fluorobenzaldehyde~278~90~250~16,000

Table 1: Representative UV-Vis absorption data for benzaldehyde and its fluorinated derivatives in a non-polar solvent. Note that these are approximate values and can vary based on experimental conditions.

Analysis of Spectral Shifts:

  • n→π Transition:* This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The position of the fluorine atom has a modest effect on this band.

  • π→π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system. Here, the position of the fluorine substituent has a more pronounced effect.

    • Ortho- and Meta-Fluorobenzaldehyde: The inductive effect of fluorine dominates, leading to a slight hypsochromic (blue) shift or a minor change in the λmax compared to benzaldehyde.

    • Para-Fluorobenzaldehyde: The +M effect of fluorine, which is most effective from the para position, can lead to a bathochromic shift in the π→π* transition. This is because the resonance effect can extend the conjugation and lower the LUMO energy.[8]

The Role of Solvent Polarity: Solvatochromic Effects

The polarity of the solvent can significantly influence the UV-Vis absorption spectra of conjugated fluorobenzaldehydes, a phenomenon known as solvatochromism.[10][11][12]

  • n→π Transitions:* In polar solvents, the lone pair of electrons on the carbonyl oxygen can form hydrogen bonds with solvent molecules. This stabilizes the ground state more than the excited state, leading to a hypsochromic (blue) shift of the n→π* absorption band.[12]

  • π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, resulting in a smaller energy gap and a bathochromic (red) shift of the absorption maximum.[12][13][14]

A comparative study in solvents of varying polarity, such as cyclohexane (non-polar), dichloromethane (polar aprotic), and ethanol (polar protic), would reveal these shifts and provide insights into the nature of the electronic transitions.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section outlines a standardized procedure for obtaining high-quality UV-Vis absorption spectra of conjugated fluorobenzaldehydes.

Objective: To determine the λmax and molar absorptivity (ε) of a conjugated fluorobenzaldehyde in a selected solvent.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Conjugated fluorobenzaldehyde sample

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of the fluorobenzaldehyde sample.

    • Dissolve the sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

    • Perform serial dilutions to prepare a series of solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.[15]

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the most dilute sample solution and then fill the cuvette.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for all prepared solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

    • Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at each λmax. A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for UV-Vis analysis.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute setup Instrument Setup dilute->setup baseline Baseline Correction (Blank) setup->baseline measure Measure Sample Absorbance baseline->measure id_lambda Identify λmax measure->id_lambda calc_epsilon Calculate Molar Absorptivity (ε) id_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

The UV-Vis absorption spectra of conjugated fluorobenzaldehydes are a sensitive probe of their electronic structure. The interplay of conjugation, the position-dependent electronic effects of the fluorine substituent, and solvent polarity all contribute to the observed spectral features. A systematic comparative analysis, as outlined in this guide, allows for a detailed understanding of these structure-property relationships. This knowledge is crucial for the rational design of molecules with tailored photophysical properties for applications in materials science and drug development.

References

  • Vertex AI Search. (2016, March 1). Benzaldehyde.
  • Silva, C. R., & Reilly, J. P. (n.d.). Theoretical Calculations on Excited Electronic States of Benzaldehyde and Observation of the S2←S0 Jet-Cooled Spectrum. The Journal of Physical Chemistry A. [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Taylor & Francis. (n.d.). Solvatochromic – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2023, January 14). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

  • YouTube. (2020, July 14). Solvatochromism || Effect of polarity of solvent in spectroscopy. [Link]

  • YouTube. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems. [Link]

  • AIP Publishing. (2023, August 23). A combination of fluorine-induced effect and co-sensitization for highly efficient and stable dye-sensitized solar cells. [Link]

  • Ali, S., et al. (2017). Solvatochromism and fluorescence response of a halogen bonding anion receptor. Scientific Reports, 7(1), 1-8. [Link]

  • ResearchGate. (n.d.). A Study of Effects Unique Fluorine in Organic Reactions. [Link]

  • Royal Society of Chemistry. (2019). Studies on the effect of fluorine on the interaction of different metal ions with a fluorinated azobenzene-Schiff base: intramolecular C–F activation under polar solvent. New Journal of Chemistry, 43(3), 1358-1367. [Link]

  • ResearchGate. (n.d.). (PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. [Link]

Sources

Validation

The Critical Role of Elemental Analysis in Drug Development

An Expert's Guide to Elemental Analysis Standards for C9H7FO Compounds In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For fluorine-conta...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Elemental Analysis Standards for C9H7FO Compounds

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For fluorine-containing organic compounds such as C9H7FO, accurate elemental analysis is a critical, non-negotiable step in confirming molecular structure and purity. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering practical insights and data-driven recommendations for researchers, scientists, and drug development professionals.

Elemental analysis serves as a fundamental quality control checkpoint. For a compound with the molecular formula C9H7FO, the theoretical elemental composition is:

  • Carbon (C): 72.48%

  • Hydrogen (H): 4.73%

  • Fluorine (F): 12.74%

  • Oxygen (O): 10.72% (often determined by difference)

Any significant deviation from these values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have profound implications for downstream applications, including preclinical and clinical studies.

Comparative Analysis of Elemental Analysis Techniques

The two most prevalent methods for the elemental analysis of C, H, and N are combustion analysis and inductively coupled plasma mass spectrometry (ICP-MS). For fluorine, ion chromatography or a fluoride ion-selective electrode are commonly employed after combustion.

TechniquePrincipleAccuracyPrecisionCommon Applications
Combustion Analysis Sample is combusted in a high-oxygen environment, and the resulting gases (CO2, H2O) are measured.±0.3% absolute<0.2%Routine C, H, N, S analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is introduced into an argon plasma, creating ions that are then separated by mass-to-charge ratio.ppm to ppb level<5% RSDTrace metal analysis, can be adapted for non-metals.
Ion Chromatography (IC) After combustion and absorption, the fluoride ions are separated and quantified.±0.3% absolute<1% RSDAnion analysis, including halogens.
Fluoride Ion-Selective Electrode (F-ISE) Measures the potential difference between the electrode and a reference electrode, which is proportional to the fluoride ion concentration.±0.5% absolute<2% RSDDirect measurement of fluoride in aqueous solutions.

Experimental Protocol: Combustion Analysis with Ion Chromatography for C9H7FO

This protocol outlines a validated method for determining the elemental composition of a C9H7FO compound.

I. Instrumentation and Reagents
  • Elemental Analyzer (Combustion Furnace)

  • Ion Chromatograph with a suitable anion-exchange column

  • Certified Reference Material (CRM): 2-Fluorobenzoic acid is a suitable choice due to its structural similarity and commercial availability.

  • High-purity oxygen (99.995%)

  • Absorber solution (e.g., deionized water or a dilute sodium hydroxide solution)

II. Experimental Workflow

cluster_prep Sample Preparation cluster_combustion Combustion cluster_detection Detection & Quantification cluster_analysis Data Analysis weigh 1. Weigh 1-3 mg of C9H7FO sample crm 2. Weigh CRM (2-Fluorobenzoic Acid) weigh->crm encapsulate 3. Encapsulate in tin capsules crm->encapsulate combust 4. Combust at 900-1000°C in O2 stream encapsulate->combust gases 5. Convert to CO2, H2O, and HF combust->gases ch_detect 6a. Detect CO2 & H2O via IR detectors gases->ch_detect f_absorb 6b. Absorb HF in solution gases->f_absorb calculate 9. Calculate %C, %H, and %F ch_detect->calculate ic_inject 7. Inject solution into Ion Chromatograph f_absorb->ic_inject f_quantify 8. Quantify Fluoride ic_inject->f_quantify f_quantify->calculate compare 10. Compare with theoretical values calculate->compare

Caption: Workflow for C, H, and F elemental analysis of C9H7FO.

III. Step-by-Step Procedure
  • Sample Preparation: Accurately weigh 1-3 mg of the C9H7FO compound into a tin capsule. For calibration, use a certified reference material like 2-fluorobenzoic acid.

  • Combustion: The encapsulated sample is introduced into the combustion furnace, where it is heated to 900-1000°C in a stream of high-purity oxygen. This process quantitatively converts carbon to carbon dioxide, hydrogen to water, and fluorine to hydrogen fluoride.

  • Detection of C and H: The resulting gases are passed through a series of infrared (IR) detectors, which are calibrated to quantify the amounts of CO2 and H2O.

  • Fluorine Absorption: The gas stream is then bubbled through an absorber solution to capture the hydrogen fluoride as fluoride ions.

  • Ion Chromatography: An aliquot of the absorber solution is injected into an ion chromatograph. The fluoride ions are separated from other potential anions and quantified by a conductivity detector.

  • Calculation: The percentages of C, H, and F in the original sample are calculated based on the detector responses and the initial sample weight. The percentage of oxygen is typically determined by difference.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your results, a self-validating system is crucial. This involves:

  • System Suitability: Before analyzing any samples, run a known standard to verify that the instrument is performing within established parameters.

  • Use of Certified Reference Materials (CRMs): The analysis of a CRM alongside the unknown sample provides a direct measure of the accuracy of the method. For C9H7FO, a CRM with a similar matrix and elemental composition, such as 2-fluorobenzoic acid, is ideal.

  • Replicate Analysis: Analyzing the same sample multiple times will provide data on the precision of the measurement. A low relative standard deviation (RSD) indicates good precision.

Authoritative Grounding and In-Text Citations

The methodologies described are grounded in well-established principles of analytical chemistry. The use of combustion analysis for carbon and hydrogen determination is a classical and robust technique. For halogen analysis, the combination of combustion with ion chromatography is a widely accepted approach that offers high selectivity and sensitivity. Regulatory bodies such as the United States Pharmacopeia (USP) provide general chapters on elemental analysis that can be adapted for specific compounds.

Conclusion

The accurate elemental analysis of C9H7FO is a critical step in the drug development process. By employing robust methodologies such as combustion analysis coupled with ion chromatography, and by incorporating self-validating systems through the use of certified reference materials and replicate analysis, researchers can have high confidence in the identity and purity of their compounds. The choice of analytical technique should be guided by the specific requirements of the analysis, including the desired level of accuracy and the available instrumentation.

References

  • National Institute of Standards and Technology (NIST). (n.d.). SRM 148c - 2-Fluorobenzoic Acid. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM D5291 - 16(2021) Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

Comparative

A Comparative Guide to the Crystallographic Analysis of 5-Ethenyl-2-Fluorobenzaldehyde Derivatives for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount to designing novel therapeutic agents and functional materials. Substituted benzaldehydes are a critical class of compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules and materials with unique optical properties.[1][2] Among these, 5-ethenyl-2-fluorobenzaldehyde derivatives are of growing interest due to the unique electronic properties conferred by the fluorine and ethenyl groups, which can significantly influence intermolecular interactions and, consequently, the solid-state properties of the resulting compounds.

This guide provides a comprehensive comparison of the crystallographic data for a series of hypothetically derived 5-ethenyl-2-fluorobenzaldehyde derivatives. It is designed to offer researchers and drug development professionals a framework for understanding the critical structural parameters and intermolecular forces that govern the crystal packing of these molecules. The experimental protocols and analyses presented herein are synthesized from established methodologies for similar benzaldehyde derivatives, providing a robust foundation for future research in this area.[3][4]

Comparative Crystallographic Data

The solid-state architecture of a molecule is dictated by a delicate balance of intermolecular interactions. In the case of 5-ethenyl-2-fluorobenzaldehyde derivatives, the interplay of hydrogen bonding, halogen bonding, π–π stacking, and van der Waals forces can lead to diverse supramolecular assemblies.[1][3] The following table presents a comparative summary of hypothetical, yet representative, crystallographic data for three derivatives, illustrating how minor chemical modifications can induce significant changes in their crystal structures.

ParameterDerivative 1: 5-ethenyl-2-fluorobenzaldehydeDerivative 2: 3-Bromo-5-ethenyl-2-fluorobenzaldehydeDerivative 3: 5-ethenyl-2-fluoro-3-hydroxybenzaldehyde
Chemical Formula C₉H₇FOC₉H₆BrFOC₉H₇FO₂
Formula Weight 150.15229.05166.15
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPna2₁P-1
a (Å) 7.1515.426.89
b (Å) 8.983.919.12
c (Å) 12.3423.5611.78
α (°) 909085.34
β (°) 102.59078.91
γ (°) 909072.45
Volume (ų) 772.41420.1701.2
Z 482
Key Intermolecular Interactions C-H···O, C-H···F, π–π stackingC-H···O, Br···O, π–π stackingO-H···O, C-H···O, π–π stacking

This data is representative and intended for comparative purposes, based on typical values for substituted benzaldehydes.

The Causality Behind Experimental Choices: Understanding the Data

The choice of substituents on the benzaldehyde scaffold is a deliberate strategy to modulate the intermolecular interactions and, therefore, the physicochemical properties of the material.

  • Fluorine Substitution: The presence of a fluorine atom at the 2-position introduces the possibility of C-H···F hydrogen bonds and can influence the overall electronic distribution of the aromatic ring, affecting its participation in π–π stacking interactions.[5]

  • Bromine Substitution: The introduction of a bromine atom, as in Derivative 2, provides a site for halogen bonding (Br···O), a directional interaction that can significantly influence crystal packing.[1]

  • Hydroxyl Substitution: The hydroxyl group in Derivative 3 introduces a strong hydrogen bond donor, leading to the formation of robust O-H···O hydrogen bonds, which often dominate the crystal packing and can lead to more densely packed structures.

Experimental Protocols: A Self-Validating System

The following protocols are based on established methods for the synthesis and crystallographic analysis of benzaldehyde derivatives and are designed to ensure reproducibility and data integrity.[3][4]

Synthesis and Crystallization Workflow

cluster_synthesis Synthesis cluster_crystallization Crystallization A Starting Materials (e.g., 5-bromo-2-fluorobenzaldehyde) B Cross-Coupling Reaction (e.g., Suzuki or Stille) A->B C Purification (Column Chromatography) B->C D Crude Product C->D Yields Purified Derivative E Solvent Selection (e.g., Ethanol, Acetone) D->E F Slow Evaporation or Vapor Diffusion E->F G Single Crystal Formation F->G

Caption: Workflow for the synthesis and crystallization of 5-ethenyl-2-fluorobenzaldehyde derivatives.

Step-by-Step Synthesis (Suzuki Coupling Example for Derivative 1):

  • Reactant Preparation: In a round-bottom flask, dissolve 5-bromo-2-fluorobenzaldehyde (1 mmol), vinylboronic acid pinacol ester (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Base Addition: Add a base, such as potassium carbonate (3 mmol), to the mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure 5-ethenyl-2-fluorobenzaldehyde.

Crystallization:

  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane) with gentle heating.

  • Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C). Alternatively, allow the solvent to evaporate slowly at room temperature.

  • Crystal Harvesting: Collect the resulting single crystals by filtration.

Single-Crystal X-ray Diffraction Workflow

A Mount Single Crystal B Data Collection (X-ray Diffractometer) A->B C Data Reduction & Correction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis (e.g., Hirshfeld Surface) E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed X-ray Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and data is collected at a controlled temperature (e.g., 100 K or 296 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors such as absorption and to obtain a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Alternative and Complementary Characterization Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other spectroscopic techniques are essential for comprehensive characterization, especially when suitable single crystals cannot be obtained.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the molecular structure in solution.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the characteristic C=O stretch of the aldehyde.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the synthesized compounds.[4]

Concluding Remarks for the Practicing Scientist

The crystallographic data of 5-ethenyl-2-fluorobenzaldehyde derivatives, and substituted benzaldehydes in general, provide invaluable insights into the principles of crystal engineering. A thorough understanding of the interplay between substituent effects and the resulting intermolecular interactions is critical for the rational design of new pharmaceutical cocrystals, polymorphs with desired solubility and stability, and advanced organic materials. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers aiming to explore the rich structural chemistry of this important class of compounds.

References

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  • 2-(4-Ethylphenyl)-5-fluorobenzaldehyde. (n.d.). PubChem. [Link]

  • Crystal structure of ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2014). ResearchGate. [Link]

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